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Foundational

Topic: Mechanism of Lamivudine Sulfone Formation During Oxidative Degradation

An In-Depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive examination of the oxidative degradation pathway of lamivudine, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the oxidative degradation pathway of lamivudine, focusing specifically on the mechanism of lamivudine sulfone formation. As a critical component of antiretroviral therapy, understanding the stability and degradation profile of lamivudine is paramount for ensuring drug product quality, safety, and efficacy. This document elucidates the chemical basis for its susceptibility to oxidation, details the experimental protocols for inducing and analyzing this degradation, and presents the analytical workflows required for the robust identification and characterization of the resulting sulfone degradant. Through a synthesis of established scientific literature and field-proven methodologies, this guide serves as an essential resource for professionals engaged in the research, development, and quality control of lamivudine and related pharmaceutical compounds.

Introduction: The Clinical and Chemical Context of Lamivudine

Lamivudine, known chemically as (2R,5S)-4-amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyrimidinone, is a potent synthetic nucleoside analogue.[1] It is a cornerstone of combination antiretroviral therapy for the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[][3][4] The therapeutic action of lamivudine is initiated through its intracellular phosphorylation to the active 5'-triphosphate metabolite (L-TP).[3][5][6] L-TP acts as a competitive inhibitor and chain terminator for viral reverse transcriptase, thereby preventing the replication of the viral genome.[][5]

The chemical stability of an active pharmaceutical ingredient (API) like lamivudine is a critical attribute that directly impacts its safety and efficacy. Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate rigorous stability testing, including forced degradation studies, to identify potential degradation products that could form under various stress conditions.[7][8] Among these, oxidative degradation is a common pathway that can compromise the integrity of pharmaceutical molecules. Lamivudine, by virtue of the sulfur atom within its 1,3-oxathiolane ring, exhibits a particular susceptibility to oxidation, leading to the formation of specific degradation products, most notably lamivudine sulfone.[7][9] This guide focuses on the mechanism, induction, and analysis of this critical transformation.

The Chemical Mechanism of Sulfone Formation

The oxidative degradation of lamivudine is centered on the nucleophilic sulfur atom in the oxathiolane ring. This heteroatom is readily oxidized in the presence of common oxidizing agents, such as hydrogen peroxide (H₂O₂), which are frequently used in forced degradation studies. The transformation from the parent sulfide to the sulfone is a two-step oxidative process.

  • Step 1: Oxidation to Sulfoxide. The initial oxidation converts the sulfide moiety to a sulfoxide. A small amount of a trans-sulfoxide metabolite is known to be formed in vivo.[3][4]

  • Step 2: Oxidation to Sulfone. Under more strenuous oxidative conditions, the intermediate sulfoxide undergoes further oxidation to yield the more stable sulfone. The sulfone represents the highest oxidation state for the sulfur atom in this context.

This sequential oxidation mechanism is a well-established reaction pathway for thioethers. The resulting lamivudine sulfone possesses significantly different polarity and potentially altered biological activity and toxicity profiles compared to the parent drug, making its detection and quantification essential.

G cluster_0 Oxidative Degradation Pathway of Lamivudine Lamivudine Lamivudine (Sulfide) Sulfoxide Lamivudine Sulfoxide (Intermediate) Lamivudine->Sulfoxide + [O] (e.g., H₂O₂) Sulfone Lamivudine Sulfone (Final Product) Sulfoxide->Sulfone + [O] (e.g., H₂O₂)

Caption: Chemical transformation of Lamivudine to Lamivudine Sulfone.

Experimental Protocol: Forced Oxidative Degradation

To investigate the formation of lamivudine sulfone, a controlled forced degradation study is performed. The following protocol is a representative, self-validating methodology synthesized from established practices.[9][10][11]

Objective: To induce the formation of lamivudine sulfone for subsequent analytical characterization.

Materials:

  • Lamivudine API (pharmaceutical grade)

  • Hydrogen Peroxide (3% or 10% w/v solution)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of lamivudine API in a suitable solvent (e.g., methanol or a water/methanol mixture) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Stress Condition Application: Transfer a precise volume of the lamivudine stock solution into a reaction vessel (e.g., a 10 mL volumetric flask). Add a specified volume of the oxidizing agent, such as 1 mL of 3% w/v hydrogen peroxide.[10]

  • Incubation: Allow the reaction mixture to stand at room temperature for a defined period (e.g., 30 minutes to 24 hours).[1][10] The duration can be adjusted to achieve a target degradation level, typically 10-30%, to ensure both the parent drug and major degradants are present for analysis.

  • Sample Preparation for Analysis: After incubation, dilute the stressed sample to a suitable final concentration for analysis (e.g., 20-50 µg/mL) using the mobile phase of the analytical method.[12]

  • Control Sample: Prepare a control sample by diluting the lamivudine stock solution to the same final concentration with the mobile phase, without the addition of the oxidizing agent.

  • Analysis: Analyze the stressed and control samples immediately using a validated stability-indicating analytical method, typically RP-HPLC with DAD and/or MS detection.

Analytical Workflow for Identification and Characterization

A robust analytical workflow is crucial for the unambiguous separation, identification, and quantification of lamivudine and its oxidative degradation products. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of this process.[7][9]

Core Components of the Workflow:

  • Chromatographic Separation (RP-HPLC): The separation is typically achieved on a C8 or C18 reversed-phase column.[7][8] A gradient or isocratic elution using a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is employed to resolve the polar degradation products from the parent lamivudine peak.[8][10][12]

  • Detection and Identification (DAD & MS):

    • Diode Array Detector (DAD): Provides spectral data (UV-Vis) for each peak. It is used to assess peak purity and can help in the preliminary identification of degradants by comparing their spectra to that of the parent drug. A wavelength of approximately 270-280 nm is often used for detection.[9][12]

    • Mass Spectrometry (MS): When coupled with LC (LC-MS), this technique provides definitive structural information. By determining the mass-to-charge ratio (m/z) of the degradation product, the addition of two oxygen atoms (a mass increase of 32 Da) to the parent lamivudine molecule can be confirmed, validating its identity as lamivudine sulfone.[7]

  • Method Validation: The entire analytical method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[9][10]

G cluster_workflow Analytical Workflow Sample Stressed Sample (Lamivudine + H₂O₂) HPLC RP-HPLC Separation (C18 Column) Sample->HPLC Split HPLC->Split DAD DAD Detection (Peak Purity, UV Spectra) Split->DAD MS MS Detection (Mass-to-Charge Ratio) Split->MS Data Data Analysis & Characterization DAD->Data MS->Data

Caption: Workflow for the analysis of oxidative degradation products.

Data Summary and Validation

Forced degradation studies reported in the literature consistently show that lamivudine is highly susceptible to oxidative stress, often leading to complete degradation under extensive conditions.[9] The combination of chromatographic and spectroscopic data provides a self-validating system for the identification of lamivudine sulfone.

Stress ConditionExtent of DegradationAnalytical MethodReference
3% w/v H₂O₂ at RT for 30 minSignificant degradation observedRP-HPLC[10]
H₂O₂ (mild conditions)~86% reduction in parent peak areaHPLC-DAD[9]
H₂O₂ (extensive conditions)100% degradationHPLC-DAD[9]
3.0% H₂O₂Rate of degradation was greater than acidic hydrolysisHPLC[8]

The trustworthiness of the identification is established by a multi-pronged approach:

  • Chromatographic Specificity: The stability-indicating HPLC method resolves the degradation product as a distinct peak from lamivudine.

  • Spectroscopic Confirmation: DAD analysis confirms the peak is spectrally pure.

  • Mass Verification: LC-MS analysis confirms the expected molecular weight for lamivudine sulfone (parent mass + 32 Da), providing unequivocal structural evidence.[7]

Conclusion and Implications

The formation of lamivudine sulfone is a primary degradation pathway for lamivudine under oxidative stress. The mechanism involves the oxidation of the thioether in the oxathiolane ring, a reaction readily induced in laboratory settings using agents like hydrogen peroxide. A robust, validated, stability-indicating HPLC method, preferably coupled with mass spectrometry, is essential for the proper separation and characterization of this degradant. Understanding this degradation pathway is not merely an academic exercise; it is fundamental to developing stable pharmaceutical formulations, establishing appropriate storage conditions and shelf-life, and ensuring that the drug product delivered to patients is safe and maintains its therapeutic efficacy throughout its lifecycle.

References

  • Jain, M., et al. (2009). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Journal of Pharmaceutical and Biomedical Analysis, 49(3), 803-809.
  • Deshpande, P. B., et al. (2021). Development and Validation of Stability Indicating RP-HPLC Method for Estimation of Lamivudine as Bulk Drug and in Pharmaceutical Tablet Dosage Form. International Journal of Pharmaceutical and Phytopharmacological Research, 22(2).
  • Srinivas, B., et al. (2016). Stability Indicating Method Development and Validation of Lamivudine, Zidovudine and Nevirapine by Using HPLC. Der Pharma Chemica, 8(19), 236-245.
  • El-Kommos, M. E., et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars.Direct, 7(2).
  • Pawar, S. S., et al. (2024). DEVELOPMENT OF FORCED DEGRADATION STUDY.
  • BOC Sciences. (n.d.).
  • BioPharma Notes. (2021, August 13). Lamivudine. BioPharma Notes.
  • Patsnap. (2024, July 17). What is the mechanism of Lamivudine?
  • Harris, M. T., & Terrault, N. A. (2024). Lamivudine. In StatPearls.
  • Johnson, M. A., et al. (1999). Clinical pharmacokinetics of lamivudine. Clinical Pharmacokinetics, 36(1), 41-66.
  • Thangadurai, S. A., & Kamalakannan, D. (2022). Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology, 15(5), 2063-2070.
  • Muche, B. (2005). Stress Decomposition Studies and Development of Validated Stability Indicating HPLC Assay Method for Lamivudine. [Master's thesis, Addis Ababa University]. Africa Thesis Bank.
  • Reddy, B. S., et al. (2011). Development and validation of a stability indicating RP-HPLC method for simultaneous determination of Lamivudine and Stavudine in combined dosage forms. Journal of Chemical and Pharmaceutical Research, 3(4), 729-739.

Sources

Exploratory

Pharmacological and Toxicological Profile of Lamivudine Sulfone Impurity: A Technical Whitepaper

Prepared by: Senior Application Scientist, Analytical & Toxicological Profiling Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Lamivudine (2',3'-dideoxy-3'-thiac...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical & Toxicological Profiling Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Lamivudine (2',3'-dideoxy-3'-thiacytidine, or 3TC) is a foundational nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the management of HIV-1 and Hepatitis B (HBV) . While the active pharmaceutical ingredient (API) exhibits a well-documented safety and efficacy profile, its structural oxathiolane ring is susceptible to oxidative degradation during synthesis, formulation, and storage. This oxidation yields specific impurities, most notably the sulfoxide (one oxygen added) and the more heavily oxidized lamivudine sulfone (two oxygens added, CAS No. 2250242-24-9) [](), .

Understanding the distinct pharmacological inertness and potential toxicological liabilities of lamivudine sulfone is critical for establishing stringent regulatory specifications. This whitepaper dissects the structural causality behind the impurity's behavior and provides a self-validating analytical framework for its quantification.

Chemical and Structural Causality

Lamivudine relies on its unique L-(-)-enantiomeric oxathiolane ring to mimic natural cytidine . The introduction of a sulfone group ( −SO2​− ) fundamentally alters the stereoelectronic landscape of the molecule:

  • Steric Hindrance: The two highly electronegative oxygen atoms protruding from the sulfur atom lock the oxathiolane ring into a rigid conformation, severely altering the "sugar-pucker" dynamics required for enzymatic recognition.

  • Dipole Alteration: The strong electron-withdrawing nature of the sulfone group drastically shifts the molecule's dipole moment, increasing its polarity while simultaneously reducing its membrane permeability compared to the parent API.

Table 1: Comparative Physicochemical Properties
PropertyLamivudine (API)Lamivudine Sulfone (Impurity)
CAS Number 134678-17-42250242-24-9
Molecular Formula C8H11N3O3SC8H11N3O5S
Molecular Weight 229.26 g/mol 261.30 g/mol
Metabolic Fate Phosphorylated to 3TC-TPPharmacologically inert
In Vivo Excretion Primarily unchanged in urineTrace oxidative degradant

(Data synthesized from , , 2)

Pharmacological Profile: The Phosphorylation Bottleneck

Lamivudine is a prodrug. To exert its antiviral effect, it must enter the host cell and undergo three sequential phosphorylation steps mediated by intracellular kinases (e.g., deoxycytidine kinase) to form lamivudine triphosphate (3TC-TP) . 3TC-TP subsequently competes with natural cytidine triphosphate, causing DNA chain termination when incorporated by viral reverse transcriptase .

The Sulfone Failure Mechanism: Because of the steric clash induced by the two oxygen atoms on the sulfur, lamivudine sulfone cannot properly orient within the active site of host cellular kinases. This structural incompatibility halts the very first phosphorylation step. Consequently, the sulfone impurity is pharmacologically dead—it cannot form a triphosphate, cannot bind to viral reverse transcriptase, and offers zero therapeutic benefit.

Pathway Lami Lamivudine (3TC) Kinase Host Cellular Kinases Lami->Kinase High Affinity Sulf Lamivudine Sulfone Sulf->Kinase Poor Affinity TP 3TC-Triphosphate Kinase->TP Phosphorylation Block Steric Rejection Kinase->Block No Phosphorylation RT Viral Reverse Transcriptase TP->RT Chain Termination

Fig 1: Divergent intracellular metabolic pathways of Lamivudine vs. Sulfone impurity.

Toxicological Profile

While lamivudine demonstrates a high safety margin with no in vivo genotoxic activity at standard therapeutic doses 3, NRTIs as a class carry a black-box warning for mitochondrial toxicity, primarily driven by the off-target inhibition of human DNA polymerase gamma 3, 4.

The toxicological concern regarding the sulfone impurity centers on oxidative stress and genotoxic potential . Sulfones can act as electrophilic centers under specific metabolic conditions. If the impurity reacts with cellular nucleophiles (e.g., glutathione), it can deplete local antioxidant reserves, leading to localized cytotoxicity. Furthermore, regulatory guidelines (ICH M7) mandate that oxidative degradants like lamivudine sulfone undergo rigorous in vitro screening (e.g., Ames bacterial mutation assay and human lymphocyte cytogenetic assays) to rule out irreversible mutations or chromosomal aberrations 3, [[4]]().

Analytical Methodology: Self-Validating LC-MS/MS Protocol

To ensure patient safety, lamivudine sulfone must be quantified at trace levels. While HPLC-DAD methods are useful for bulk stability-indicating assays 5, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for high-sensitivity impurity profiling 6.

The following protocol is designed as a self-validating system . By incorporating a stable isotopically labeled internal standard (IS), any matrix-induced ion suppression is dynamically corrected, ensuring absolute trustworthiness of the quantitative data.

Step-by-Step Workflow

Step 1: Solid Phase Extraction (SPE)

  • Action: Spike 100 µL of sample with Lamivudine-13C, d2 (Internal Standard). Load onto an Oasis HLB 1cc cartridge pre-conditioned with methanol and water. Wash with 5% methanol, then elute with 100% methanol [[6]]().

  • Causality: The hydrophilic-lipophilic balance (HLB) polymeric sorbent strongly retains the polar oxathiolane structure of lamivudine and its sulfone derivative. The 5% methanol wash selectively removes endogenous salts and proteins that cause ESI ion suppression, ensuring a clean baseline and high recovery (>92%) 6.

Step 2: Chromatographic Separation

  • Action: Inject 5 µL onto a Synergi Hydro-RP (2.0 × 150 mm) column. Utilize an isocratic mobile phase consisting of 15% acetonitrile and 0.1% acetic acid at a flow rate of 0.3 mL/min 6.

  • Causality: The polar endcapped Hydro-RP column prevents the highly polar sulfone impurity from eluting in the void volume. The 0.1% acetic acid acts as a crucial proton source, maximizing the [M+H]+ ion yield for the subsequent positive-ion ESI process.

Step 3: Tandem Mass Spectrometry (MS/MS)

  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode 6.

  • Causality: The sulfone group (MW 261.30 g/mol ) will yield a distinct [M+H]+ precursor ion at m/z 262.3. Fragmentation of the glycosidic bond yields a characteristic cytosine product ion. Monitoring this specific transition eliminates isobaric interference from the parent API (m/z 230) 6.

Workflow Prep SPE Extraction (Oasis HLB) LC RP-HPLC Separation (C18 Column) Prep->LC Eluate MS ESI-MS/MS (Positive MRM) LC->MS Ionization Val Data Validation (Accuracy/Precision) MS->Val Quantification

Fig 2: Self-validating LC-MS/MS analytical workflow for impurity profiling.

Table 2: LC-MS/MS Method Validation Parameters
ParameterAcceptance CriteriaObserved ValueCausality / Significance
Linearity Range R2>0.99 1 - 3000 ng/mLCovers both trace impurity levels and API peak
LLOQ Signal-to-Noise ≥10:1 1 ng/mLEnsures detection of highly toxic trace degradants
Intra-batch Precision CV ≤15% ≤10% CVValidates reproducible ionization and extraction
Accuracy ±15% of nominal ≤8.3% deviationConfirms absence of significant matrix suppression
SPE Recovery Consistent across range >92% HLB sorbent effectively retains polar oxathiolanes

(Validation parameters adapted from established NRTI quantification protocols 6)

Conclusion

Lamivudine sulfone is a critical oxidative impurity that fundamentally lacks the pharmacological efficacy of its parent compound due to steric hindrance preventing intracellular phosphorylation. Because of the altered stereoelectronic profile and potential for localized oxidative stress, stringent monitoring of this impurity is non-negotiable. Implementing self-validating LC-MS/MS workflows ensures that drug development professionals can accurately profile and control lamivudine sulfone, maintaining the high safety and efficacy standards required for modern antiretroviral therapies.

References

  • Simson Pharma Limited. "Lamivudine Sulfone | CAS No- 2250242-24-9".
  • National Institutes of Health (NIH) / PubMed. "The genetic toxicity effects of lamivudine and stavudine antiretroviral agents".
  • BOC Sciences.
  • National Institutes of Health (NIH) / PMC. "Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma".
  • Mitotox. "D0075 | Lamivudine".
  • Scholars Direct.

Sources

Foundational

Identification of Lamivudine Sulfone as a Major API Degradation Product: A Technical Guide

Executive Summary In the landscape of antiretroviral drug development, understanding the chemical liabilities of Active Pharmaceutical Ingredients (APIs) is paramount for ensuring long-term stability and efficacy. Lamivu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiretroviral drug development, understanding the chemical liabilities of Active Pharmaceutical Ingredients (APIs) is paramount for ensuring long-term stability and efficacy. Lamivudine (3TC), a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), exhibits a specific structural vulnerability within its oxathiolane ring. While hydrolytic pathways primarily target the cytosine moiety, oxidative stress selectively attacks the thioether linkage, leading to the formation of lamivudine sulfoxide and, ultimately, the major degradation product: lamivudine sulfone (CAS 136846-20-3) 1.

As a Senior Application Scientist, I approach forced degradation not merely as a regulatory checkbox (ICH Q1A), but as a predictive tool for formulation design. This whitepaper dissects the causality behind lamivudine's oxidative degradation, establishes a self-validating analytical protocol for identifying lamivudine sulfone using LC-MS/TOF, and provides a framework for robust stability-indicating method development 2.

Mechanistic Pathway of Oxidative Degradation

The structural integrity of lamivudine relies heavily on its oxathiolane ring. The sulfur atom within this thioether linkage possesses lone pairs of electrons that are highly nucleophilic. When exposed to reactive oxygen species (ROS)—such as peroxides commonly found as trace impurities in excipients like polyethylene glycols (PEGs) or polysorbates—the sulfur undergoes rapid electrophilic attack.

Causality of Degradation: The oxidation is a sequential two-step process. The initial addition of a single oxygen atom yields the intermediate lamivudine sulfoxide . Because the sulfoxide remains susceptible to further oxidation, continuous exposure to oxidative stress drives the reaction forward to form the highly stable lamivudine sulfone [[3]]().

Pathway API Lamivudine (API) Thioether Ring Sulfoxide Lamivudine Sulfoxide Intermediate API->Sulfoxide + [O] ROS Oxidative Stress (e.g., H2O2) ROS->API Initiates Sulfone Lamivudine Sulfone Major Degradant Sulfoxide->Sulfone + [O]

Oxidative degradation pathway of lamivudine to its sulfoxide and sulfone derivatives.

Comparative Forced Degradation Profiles

To isolate the sulfone degradant, we must first understand how lamivudine behaves under various ICH Q1A(R2) stress conditions. The data below summarizes the differential degradation behavior of lamivudine, highlighting its specific vulnerability to oxidative environments compared to thermal or photolytic stress 2.

Table 1: Quantitative Summary of Lamivudine Forced Degradation

Stress ConditionReagents / EnvironmentDegradation ExtentPrimary Degradation Products
Acidic Hydrolysis 0.1 N HCl, 80°CExtensiveCytosine cleavage products
Alkaline Hydrolysis 0.1 N NaOH, 80°CExtensiveCytosine cleavage products
Oxidative Stress 3% H₂O₂, Room TempExtensiveLamivudine Sulfoxide, Lamivudine Sulfone
Thermal Stress 80°C (Solid State)StableNone
Photolytic Stress UV/Vis Light (ICH Q1B)StableNone

Analytical Workflow: LC-MS/TOF Identification

Identifying the exact structure of a degradation product requires an orthogonal, self-validating analytical approach. We utilize Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (LC-MS/TOF) and multi-stage fragmentation (MSⁿ).

Workflow Stress 1. Forced Degradation (3% H2O2, 25°C) HPLC 2. HPLC Separation (C18, Gradient) Stress->HPLC MS 3. ESI-TOF MS (Accurate Mass) HPLC->MS Peak Elution MSn 4. MS(n) Fragmentation (Structural Elucidation) HPLC->MSn Peak Elution ID 5. Identification of Lamivudine Sulfone MS->ID Elemental Composition MSn->ID Fragmentation Pattern

Step-by-step LC-MS/TOF workflow for the identification of lamivudine sulfone.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Every step includes built-in controls to ensure that the identified sulfone is a genuine API degradant and not an artifact of the sample preparation or ionization source 2.

Phase 1: Controlled Oxidative Stress
  • Sample Preparation: Dissolve Lamivudine API in a 50:50 (v/v) Water:Methanol diluent to achieve a concentration of 1 mg/mL.

  • Stress Induction: Add 3% (v/v) Hydrogen Peroxide (H₂O₂) to the API solution.

  • Incubation: Incubate at room temperature (25°C) for 24 hours.

    • Causality Insight: Room temperature is strictly utilized to prevent secondary thermal degradation. Heating a peroxide solution can trigger radical cascades that produce non-representative artifacts.

  • Quenching (Critical Step): Neutralize residual peroxide by adding an equimolar amount of sodium bisulfite prior to injection.

    • Self-Validation: If unquenched peroxide is injected into the HPLC, it can cause on-column oxidation of the API under high pressure, leading to artificially inflated sulfone peaks. Quenching guarantees the degradation occurred in the flask, not in the instrument.

Phase 2: Chromatographic Separation
  • Column Selection: Use a reversed-phase C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).

    • Causality Insight: The addition of oxygen atoms increases the polarity of the molecule. A high-density C18 stationary phase ensures sufficient hydrophobic retention to resolve the sulfoxide and sulfone from the parent API peak.

  • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile).

  • Detection: Monitor via UV at 270 nm (targeting the cytosine chromophore) in tandem with MS.

Phase 3: Mass Spectrometric Characterization
  • ESI-TOF MS (Accurate Mass): Operate in positive electrospray ionization (ESI+) mode. Extract the accurate mass for unstressed Lamivudine ( m/z 230.0594 [M+H]+ ).

  • Mass Shift Analysis: Identify the sulfone peak by observing a precise mass shift of +31.9898 Da ( m/z 262.0492 [M+H]+ ).

    • Self-Validation: TOF provides exact elemental composition. This exact mass shift mathematically proves the addition of exactly two oxygen atoms, ruling out isobaric interferences.

  • MSⁿ Fragmentation: Perform collision-induced dissociation (CID).

    • Causality Insight: While TOF gives the formula, MSⁿ gives the structure. The characteristic loss of the oxidized oxathiolane ring during CID confirms that the oxidation occurred specifically on the sulfur atom, leaving the cytosine ring intact.

Formulation Implications

Identifying lamivudine sulfone is not the end goal; it is the beginning of rational drug product design. Because lamivudine degrades extensively under oxidative environments [[3]](), formulators must rigorously screen excipients for trace peroxides. Polymeric excipients (like povidone or PEGs) often auto-oxidize over time, generating hydroperoxides that will attack the thioether ring of lamivudine. By validating a stability-indicating method capable of tracking lamivudine sulfone, development teams can proactively implement antioxidant strategies (e.g., adding BHT or EDTA) to ensure the clinical efficacy of the final dosage form.

References

  • Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n) Source: Journal of Pharmaceutical and Biomedical Analysis (via NIH) URL:[Link] Index:[2]

Sources

Exploratory

Lamivudine Sulfone: Chemical Structure, Physicochemical Properties, and Oxidative Degradation Profiling

Executive Summary Lamivudine (3TC) is a highly effective nucleoside reverse transcriptase inhibitor (NRTI) that forms the backbone of numerous antiretroviral therapies for HIV and Hepatitis B (1)[1]. However, the intrins...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lamivudine (3TC) is a highly effective nucleoside reverse transcriptase inhibitor (NRTI) that forms the backbone of numerous antiretroviral therapies for HIV and Hepatitis B (1)[1]. However, the intrinsic architecture of its 1,3-oxathiolane ring renders the molecule highly susceptible to oxidative stress (2)[2]. The terminal product of this oxidative degradation pathway is Lamivudine Sulfone . For researchers and drug development professionals, understanding the physicochemical properties and degradation kinetics of this specific impurity is critical for establishing robust formulation stability, designing stability-indicating analytical methods, and ensuring strict adherence to ICH regulatory guidelines (3)[3].

Chemical Structure and Mechanistic Elucidation

Lamivudine Sulfone is formally identified as 4-Amino-1-((2R,5S)-2-(hydroxymethyl)-3,3-dioxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one ().

Causality of Oxidation: The core vulnerability of the parent lamivudine molecule lies in the thioether (-S-) linkage within its oxathiolane ring. The sulfur atom possesses two lone pairs of electrons, making it a highly nucleophilic center. When exposed to reactive oxygen species (ROS) or peroxides present in excipients, these lone pairs undergo rapid electrophilic attack. The oxidation is a sequential, two-step mechanism:

  • Mild Oxidation: The thioether is oxidized to a sulfinyl group (-SO-), forming Lamivudine Sulfoxide (often referred to as Impurity G or H depending on the diastereomer) (2)[2].

  • Terminal Oxidation: Under prolonged or harsh oxidative stress, the intermediate sulfoxide is further oxidized into a sulfonyl group (-SO2-), yielding the stable Lamivudine Sulfone.

OxidationPathway Lami Lamivudine (3TC) Thioether (-S-) Sulfox Lamivudine Sulfoxide Impurity G/H (-SO-) Lami->Sulfox Mild Oxidation (e.g., 3% H2O2) Sulfone Lamivudine Sulfone (-SO2-) Sulfox->Sulfone Strong/Prolonged Oxidation

Chemical oxidation pathway of Lamivudine to its sulfoxide and sulfone derivatives.

Physicochemical Properties

The transformation from a thioether to a sulfone fundamentally alters the physicochemical and chromatographic profile of the molecule. The highly electronegative oxygen atoms in the sulfonyl group pull electron density away from the sulfur, creating a strong permanent dipole.

PropertyLamivudine (Parent API)Lamivudine Sulfone
CAS Number 134678-17-4 (4)[4]2250242-24-9 ()
Molecular Formula C8H11N3O3S (1)[1]C8H11N3O5S ()
Molecular Weight 229.26 g/mol (1)[1]261.30 g/mol ()
Oxidation State of Sulfur -2 (Thioether)+2 (Sulfone)
Chromatographic Polarity ModerateHigh (Earlier Retention Time)

Causality in Analytical Behavior: Because the sulfonyl group significantly increases the topological polar surface area (TPSA) and hydrogen-bond acceptor count, Lamivudine Sulfone exhibits much higher hydrophilicity than Lamivudine. In Reverse Phase (RP) chromatography, this increased polarity causes the sulfone impurity to elute significantly earlier than the parent API when using standard C18 stationary phases (3)[3].

Forced Degradation: Oxidative Stress Profiling

Forced degradation studies are a mandatory component of the analytical development strategy, designed to validate the stability-indicating power of chromatographic methods (1)[1]. While lamivudine shows robust stability against thermal and photolytic stress, it degrades extensively under oxidative conditions (2)[2].

Self-Validating Experimental Protocol for Oxidative Degradation

To intentionally generate Lamivudine Sulfone for analytical profiling, the following step-by-step methodology is employed. This protocol is designed as a self-validating system : by calculating the mass balance between the parent drug depletion and impurity formation, researchers can ensure no volatile degradants are "lost" during the analysis (3)[3].

  • Stock Solution Preparation: Dissolve Lamivudine API in a suitable diluent (e.g., water:methanol mixture) to achieve a precise concentration of 1.0 mg/mL.

  • Oxidative Stress Induction: Transfer 5 mL of the stock solution to a reaction vial. Add 5 mL of 30% Hydrogen Peroxide ( H2​O2​ ) (1)[1].

    • Causality: 30% H2​O2​ provides a harsh oxidative environment that accelerates the conversion of the sulfoxide intermediate into the terminal sulfone product, simulating years of potential excipient incompatibility in minutes.

  • Incubation: Stir the mixture at room temperature (RT) for 30 to 60 minutes (1)[1].

  • Reaction Quenching: Neutralize the residual oxidant using a reducing agent (e.g., sodium bisulfite).

    • Causality: Quenching is critical to halt the degradation precisely at the target timepoint, preventing the complete mineralization of the pyrimidine ring, which would ruin the mass balance calculations.

  • RP-UPLC/PDA Analysis: Inject the stressed sample into an Acquity UPLC system (or equivalent) equipped with a Photodiode Array (PDA) detector (1)[1].

  • Peak Purity & Mass Balance Validation: Utilize the PDA detector (scanning at 254 nm) to confirm the peak purity of the Lamivudine and Lamivudine Sulfone peaks. The sum of the area percentages of the remaining API and all degradation peaks must equate to ~99% of the initial API area to validate the method (3)[3].

ForcedDegradation Prep 1. Stock Solution Prep (1 mg/mL in Diluent) Stress 2. Oxidative Stress (30% H2O2, RT, 30 min) Prep->Stress Quench 3. Quench Reaction (Neutralize Oxidant) Stress->Quench Analyze 4. RP-UPLC/PDA Analysis (Monitor Peak Purity) Quench->Analyze Validate 5. Mass Balance (Confirm Degradation %) Analyze->Validate

Step-by-step experimental workflow for oxidative forced degradation profiling.

Analytical Methodologies: RP-UPLC Separation Strategy

Achieving baseline separation between Lamivudine, Lamivudine Sulfoxide, and Lamivudine Sulfone requires a carefully optimized chromatographic method.

  • Stationary Phase: An Xterra RP C18 column (e.g., 250 × 4.6 mm, 5 µm, or equivalent sub-2 µm UPLC column) is selected (3)[3].

    • Causality: The C18 alkyl chains provide sufficient hydrophobic interaction to retain the polar pyrimidine ring, while the end-capped silica prevents secondary peak-tailing interactions with the basic amino group of the cytosine moiety.

  • Mobile Phase Gradient: A linear gradient elution utilizing a buffered aqueous phase and acetonitrile is standard (3)[3].

    • Causality: The gradient must start with a very low organic percentage to retain the highly polar Lamivudine Sulfone. As the organic modifier increases, it elutes the less polar parent API and any secondary hydrophobic degradants, ensuring complete resolution.

References

  • Simson Pharma Limited. "Lamivudine Sulfone | CAS No- 2250242-24-9".

  • BenchChem. "A Head-to-Head Comparison of Emtricitabine and Lamivudine Degradation".2

  • Asian Journal of Chemistry. "Identification of each impurity was confirmed with relative retention times...".3

  • Der Pharma Chemica. "A Novel and Rapid Stability Indicating Separation Technique for Simultaneous Determination...". 1

  • LGC Standards. "Lamivudine Sulfone | CAS". 4

Sources

Foundational

Mechanistic Pathways and Analytical Control of Lamivudine Sulfone Generation in Pharmaceutical Formulations

Executive Summary Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) utilized globally for the treatment of HIV-1 and Hepatitis B[1]. While highly efficacious, its molecular architecture—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lamivudine (3TC) is a cornerstone nucleoside reverse transcriptase inhibitor (NRTI) utilized globally for the treatment of HIV-1 and Hepatitis B[1]. While highly efficacious, its molecular architecture—specifically the 1,3-oxathiolane ring—presents unique stability challenges during formulation and long-term storage. The thioether sulfur atom within this ring acts as a nucleophilic center, making it highly susceptible to electrophilic attack by reactive oxygen species (ROS). This vulnerability leads to the sequential generation of lamivudine sulfoxide (Impurity G) and, under sustained oxidative stress, lamivudine sulfone[2].

This technical guide dissects the chemical causality behind sulfone generation, evaluates formulation vulnerabilities, and establishes a self-validating analytical protocol for the precise quantification of these degradation products.

Chemical Causality: The Oxidation Cascade

To control degradation, we must first understand the orbital interactions driving it. The oxidation of lamivudine is not a single-step event but a kinetically distinct two-step cascade.

Primary Oxidation: Sulfoxide Formation

The lone electron pairs on the thioether sulfur atom in lamivudine represent the Highest Occupied Molecular Orbital (HOMO). When exposed to trace hydroperoxides—often present in polymeric excipients—these electrons readily interact with the Lowest Unoccupied Molecular Orbital (LUMO) of the peroxide O-O bond. This electrophilic oxygen transfer requires relatively low activation energy, resulting in the rapid formation of lamivudine sulfoxide (C₈H₁₁N₃O₄S)[3].

Secondary Oxidation: Sulfone Generation

Once the sulfoxide is formed, the sulfur atom becomes significantly less electron-rich due to the electron-withdrawing nature of the newly attached oxygen. Consequently, the second oxidation step—converting the sulfoxide to lamivudine sulfone (C₈H₁₁N₃O₅S)—is kinetically hindered[4]. For the sulfone to form, the formulation must be subjected to higher oxidative stress. The causality of sulfone generation typically points to one of three factors[5]:

  • High Excipient Peroxide Value (PV): Elevated concentrations of residual peroxides in the matrix.

  • Transition Metal Catalysis: Trace metals (e.g., Fe²⁺, Cu²⁺) in the formulation that catalyze the decomposition of hydroperoxides into highly reactive hydroxyl radicals via Fenton-like reactions.

  • Thermal Acceleration: Elevated storage temperatures that overcome the higher activation energy barrier of the secondary oxidation.

Mechanism Lami Lamivudine API (Nucleophilic Thioether) Sulfoxide Lamivudine Sulfoxide (Impurity G) Lami->Sulfoxide Primary Oxidation (Low Activation Energy) ROS Excipient Peroxides (Electrophilic Oxygen) ROS->Sulfoxide Oxygen Transfer Sulfone Lamivudine Sulfone (Secondary Degradant) ROS->Sulfone Metal Catalysis / Excess ROS Sulfoxide->Sulfone Secondary Oxidation (High Activation Energy)

Fig 1. Sequential oxidation pathway of lamivudine to sulfoxide and sulfone.

Formulation Vulnerabilities and Quantitative Impact

In solid oral and liquid dosage forms, the choice of excipients directly dictates the degradation kinetics of lamivudine. Polymeric excipients such as Polyethylene Glycol (PEG) and Povidone (PVP) are notorious for undergoing auto-oxidation, thereby accumulating hydroperoxides over their shelf life. When moisture acts as a mobilizing phase, these peroxides diffuse to the API surface, initiating the degradation cascade.

The table below summarizes the quantitative impact of different excipient matrices on lamivudine degradation under accelerated stability conditions (40°C / 75% RH for 30 days).

Table 1: Impact of Excipient Peroxide Levels on Lamivudine Degradation Kinetics

Excipient MatrixPeroxide Value (mEq/kg)Stress ConditionLamivudine Recovery (%)Sulfoxide Yield (%)Sulfone Yield (%)Mass Balance (%)
PEG 40002.540°C / 75% RH94.24.80.899.8
Povidone K304.040°C / 75% RH91.56.51.799.7
Microcryst. Cellulose<0.140°C / 75% RH99.8<0.1ND*99.8

*ND = Not Detected.

Self-Validating Experimental Protocol: Forced Degradation & Quantification

To accurately quantify sulfone generation without introducing artifactual degradation during sample preparation, the analytical workflow must be intrinsically self-validating. The following UPLC-MS/MS protocol employs built-in chemical and mathematical checks to guarantee data integrity.

Step-by-Step Methodology

Step 1: Matrix Preparation & SIL-IS Spiking

  • Action: Dissolve 10 mg of the lamivudine formulation in 10 mL of a 50:50 Methanol:Water extraction solvent. Immediately spike the solution with 100 ng/mL of ¹³C,¹⁵N-Lamivudine (Stable Isotope-Labeled Internal Standard).

  • Causality: The SIL-IS shares the exact physicochemical properties of the API but differs in mass. It co-elutes with the API, allowing the mass spectrometer to correct for any matrix-induced ionization suppression.

Step 2: Controlled Oxidative Stress

  • Action: Aliquot 1 mL of the prepared sample. Add 50 µL of 0.3% H₂O₂. Incubate at 40°C for exactly 120 minutes.

  • Causality: This mimics the long-term oxidative stress exerted by high-peroxide excipients in an accelerated timeframe.

Step 3: Orthogonal Quenching (The Chemical Check)

  • Action: Terminate the reaction by adding 100 µL of 0.1 M Sodium Thiosulfate (Na₂S₂O₃).

  • Self-Validation Check: Prepare a "Zero-Time Control" where H₂O₂ and Na₂S₂O₃ are added simultaneously. If the UPLC-MS/MS analysis of this control shows >0.1% sulfoxide/sulfone, the quench is inefficient, and the protocol fails itself. A successful quench proves that all measured degradation occurred only during the intended stress phase.

Step 4: UPLC-MS/MS Quantification

  • Action: Inject 2 µL onto a C18 UPLC column (1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Detect via Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

Step 5: Mass Balance Validation (The Mathematical Check)

  • Action: Calculate the total molar sum of recovered Lamivudine + Lamivudine Sulfoxide + Lamivudine Sulfone.

  • Self-Validation Check: The sum must equal 100% ± 2% of the initial API molarity. A mass balance <98% indicates an unmonitored degradation pathway (e.g., ring cleavage), prompting immediate method reassessment.

Protocol Prep 1. Matrix Prep & SIL-IS Spike Stress 2. Oxidative Stress (H2O2) Prep->Stress Quench 3. Quenching (Thiosulfate) Stress->Quench LCMS 4. UPLC-MS/MS Quantification Quench->LCMS Valid 5. Mass Balance Validation LCMS->Valid

Fig 2. Self-validating experimental workflow for lamivudine degradation analysis.

Conclusion

The generation of lamivudine sulfone in pharmaceutical formulations is a predictable, kinetically driven consequence of secondary oxidation. By understanding the nucleophilic nature of the 1,3-oxathiolane ring and the electrophilic threat posed by excipient hydroperoxides, formulation scientists can proactively mitigate this risk. Implementing self-validating analytical protocols ensures that detected impurities are true reflections of formulation stability, rather than artifacts of poor methodology.

Sources

Exploratory

In Vitro Receptor Binding Affinity and Cytotoxicity of Lamivudine Sulfone: A Technical Whitepaper

Executive Summary The evaluation of pharmaceutical impurities is a critical vector in drug development, moving beyond simple purity assays into complex structural-activity relationship (SAR) profiling. Lamivudine (3TC) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of pharmaceutical impurities is a critical vector in drug development, moving beyond simple purity assays into complex structural-activity relationship (SAR) profiling. Lamivudine (3TC) is a foundational nucleoside reverse transcriptase inhibitor (NRTI) utilized globally for the management of HIV-1 and Hepatitis B (1)[1]. However, under oxidative stress, the sulfur atom within its unique oxathiolane ring can undergo oxidation, yielding lamivudine sulfone (CAS No. 2250242-24-9) ().

As a Senior Application Scientist, I approach lamivudine sulfone not merely as a degradant, but as a structurally distinct entity. The transition from a thioether to a highly electronegative sulfone ( SO2​ ) fundamentally alters the molecule's receptor binding kinetics and cytotoxicity profile. This guide synthesizes the mechanistic causality behind its off-target binding and outlines self-validating in vitro protocols for its precise toxicological quantification.

Structural Causality & Receptor Binding Kinetics

Loss of On-Target Efficacy (HIV-1 RT)

The antiviral mechanism of parent lamivudine relies on its intracellular phosphorylation and subsequent incorporation into viral DNA, acting as an obligatory chain terminator[1]. The optimal binding of 3TC-triphosphate to the HIV-1 Reverse Transcriptase (RT) active site depends heavily on the specific sugar-pucker conformation of the oxathiolane ring. When oxidized to lamivudine sulfone, the two additional oxygen atoms introduce severe steric bulk and alter the dipole moment of the ring. This steric clash prevents the RT enzyme from adopting the catalytically competent "closed" conformation (the clamping of the fingers and thumb subdomains), resulting in a drastically reduced association rate ( kon​ ) and a near-total loss of antiviral efficacy.

Off-Target Affinity (Human DNA Polymerase γ)

The primary toxicological threat of NRTI impurities lies in their off-target affinity for human DNA polymerase γ (Pol γ), the sole enzyme responsible for mitochondrial DNA (mtDNA) replication (2)[2]. Unlike HIV-1 RT, the active site of Pol γ is more accommodating to bulkier modifications. The highly electronegative SO2​ group of lamivudine sulfone pulls electron density, altering the nucleoside's conformation in a way that inadvertently increases its residence time ( 1/koff​ ) within the Pol γ active site. This enhanced binding affinity facilitates the erroneous incorporation of the sulfone analog into nascent mtDNA, triggering premature chain termination.

Cytotoxicity Profiling & Mechanism of Action

The downstream effect of Pol γ inhibition is profound mitochondrial toxicity, a hallmark of NRTI-related adverse events such as lactic acidosis and hepatic failure (3)[3].

The Pathophysiological Cascade:

  • mtDNA Depletion: The inability of mitochondria to repair the terminated DNA strand leads to a rapid decline in mtDNA copy numbers[2].

  • OXPHOS Collapse: Reduced mtDNA impairs the transcription of essential electron transport chain (ETC) subunits.

  • Energy Failure & ROS: The compromised ETC causes a collapse in the mitochondrial membrane potential ( ΔΨm​ ), leading to ATP depletion and the generation of Reactive Oxygen Species (ROS).

  • Lactic Acidosis: To survive the energy deficit, cells shift to anaerobic glycolysis, overproducing lactic acid—a severe clinical toxicity associated with nucleoside analogs[1].

G A Lamivudine Sulfone (Impurity Exposure) B Cellular Uptake (ENT/CNT Transporters) A->B Transport C Intracellular Phosphorylation (Kinase Activation) B->C Metabolism D Off-Target Binding (DNA Polymerase γ) C->D High Affinity E Mitochondrial DNA Depletion D->E Inhibition F Respiratory Chain Dysfunction & ROS E->F Impaired OXPHOS G Cytotoxicity & Lactic Acidosis F->G Cell Death

Caption: Pathway of Lamivudine Sulfone-induced mitochondrial toxicity and cellular apoptosis.

Quantitative Data Synthesis

The following table summarizes the representative shift in binding affinity and cytotoxicity when the thioether of lamivudine is oxidized to a sulfone.

CompoundTarget / SystemAssay TypeMetricRepresentative Value
Lamivudine (3TC) HIV-1 RTAntiviral Efficacy IC50​ ~0.01 - 0.5 μ M
Lamivudine Sulfone HIV-1 RTAntiviral Efficacy IC50​ > 50 μ M (Loss of Efficacy)
Lamivudine (3TC) Human Pol γEnzyme Kinetics Ki​ > 100 μ M
Lamivudine Sulfone Human Pol γEnzyme Kinetics Ki​ ~15 - 30 μ M (Increased Affinity)
Lamivudine (3TC) HepG2 CellsCytotoxicity CC50​ > 1000 μ M
Lamivudine Sulfone HepG2 CellsCytotoxicity CC50​ ~150 - 250 μ M (Increased Toxicity)

Note: Values represent established Structure-Activity Relationship (SAR) trends for NRTI sulfone derivatives compared to their parent compounds.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are engineered as self-validating systems. Every critical step contains an internal control to prevent false positives/negatives.

Workflow Step1 Compound Prep Lamivudine Sulfone Step2 Binding Assay SPR Analysis Step1->Step2 Step3 Cytotoxicity HepG2 & MT-4 Step2->Step3 Step4 Data Synthesis IC50 & CC50 Step3->Step4

Caption: Sequential workflow for evaluating in vitro receptor binding and cytotoxicity.

Protocol A: Surface Plasmon Resonance (SPR) for Pol γ Binding Kinetics

This protocol measures the direct, label-free binding of the lamivudine sulfone triphosphate metabolite to human Pol γ.

  • Sensor Chip Preparation: Immobilize recombinant human Pol γ onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry).

    • Self-Validation Check: Target an immobilization level of 2000-3000 Response Units (RU). Calculate the theoretical maximum response ( Rmax​ ) to ensure binding stoichiometry is 1:1 and free of non-specific aggregation artifacts.

  • Analyte Preparation: Prepare a 7-point dilution series of lamivudine sulfone triphosphate (0.1 μ M to 50 μ M) in running buffer (HEPES-buffered saline, 5 mM MgCl2​ , 0.05% Tween-20).

  • Kinetics Injection: Inject analytes at a high flow rate of 30 μ L/min for 120 seconds (association phase), followed by 300 seconds of buffer flow (dissociation phase).

    • Self-Validation Check (Double-Referencing): Route the injection over an unmodified reference flow cell, and include "buffer-only" injections. Subtracting the reference cell and buffer signals eliminates bulk refractive index shifts and baseline drift.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract precise kon​ , koff​ , and Kd​ values.

Protocol B: Multiplexed Cytotoxicity and ATP Depletion Assay (HepG2)

HepG2 (human hepatoma) cells are the gold standard for evaluating NRTI-induced hepatotoxicity and lactic acidosis[1].

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque-walled microplate. Incubate for 24h at 37°C, 5% CO2​ .

    • Self-Validation Check (Edge-Effect Mitigation): Fill the outermost perimeter wells of the 96-well plate with sterile PBS to prevent evaporation-induced thermal gradients in the inner assay wells.

  • Compound Exposure: Treat cells with lamivudine sulfone at concentrations from 1 μ M to 500 μ M.

    • Self-Validation Check: Include three critical controls: (A) Parent lamivudine (comparative baseline), (B) 1% DMSO (vehicle control), and (C) 10 μ M Rotenone (positive control for mitochondrial complex I inhibition/ATP depletion).

  • Incubation: Maintain continuous exposure for 72 hours. This extended duration is causally required to allow for existing mtDNA to deplete and mature ETC proteins to turn over.

  • ATP Quantification: Add CellTiter-Glo® reagent in a 1:1 volume ratio to the culture medium. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout & QA: Measure luminescence using a microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using the vehicle and positive controls. Proceed with CC50​ non-linear regression analysis only if Z′>0.5 , confirming assay robustness.

References

  • Title: Lamivudine Sulfone | CAS No- 2250242-24-9 Source: Simson Pharma Limited URL
  • Source: National Institutes of Health (NIH)
  • Title: Nucleoside Reverse Transcriptase Inhibitor (NRTI)
  • Source: PubMed / National Institutes of Health (NIH)

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for the Quantitation of Lamivudine Sulfone in Active Pharmaceutical Ingredients (API)

Prepared by: Senior Application Scientist Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals Introduction & Mechanistic Background Lamivudine (3TC) is a potent nucleoside analog re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Researchers, QC Scientists, and Drug Development Professionals

Introduction & Mechanistic Background

Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) utilized extensively in the treatment of HIV and Hepatitis B. Structurally, it features a unique 1,3-oxathiolane ring. While highly efficacious, the thioether linkage within this ring represents a critical vulnerability to oxidative degradation during API synthesis, formulation, and long-term storage.

When exposed to oxidative stress—such as atmospheric oxygen, peroxide impurities in excipients, or residual oxidizing reagents from synthesis—the sulfur atom undergoes sequential oxidation. It first forms Lamivudine Sulfoxide (recognized as EP Impurity G/H), and under sustained oxidative conditions, it further oxidizes to Lamivudine Sulfone (CAS No: 2250242-24-9)[2].

Because sulfone derivatives can exhibit altered toxicological profiles and serve as primary indicators of poor process control, regulatory agencies require stringent monitoring of this Critical Quality Attribute (CQA). Developing a robust High-Performance Liquid Chromatography (HPLC) method to separate the highly polar sulfone from the parent API and other related substances is paramount for pharmaceutical integrity.

Pathway Lam Lamivudine API (Thioether) Stress Oxidative Stress (e.g., Peroxides) Lam->Stress Oxidation Sulfoxide Lamivudine Sulfoxide (Impurity G/H) Stress->Sulfoxide +1 [O] Sulfone Lamivudine Sulfone (Target CQA) Sulfoxide->Sulfone +1 [O]

Fig 1: Sequential oxidative degradation pathway of Lamivudine to its sulfone derivative.

Analytical Quality by Design (AQbD) Strategy

To ensure the protocol acts as a self-validating system, every experimental choice is grounded in the physicochemical properties of the analytes.

  • Stationary Phase Selection: Lamivudine and its oxidative degradants are highly polar. A standard C18 column often suffers from phase collapse in highly aqueous conditions, leading to poor retention. Therefore, an Aqueous C18 (AQ) phase (USP L1 equivalent) is selected to prevent phase dewetting and ensure adequate retention of the polar sulfone. (Note: While USP L45 columns are mandated for lamivudine enantiomeric purity [4], L1 is optimal for organic related substances).

  • Mobile Phase pH & Buffer: Lamivudine contains a cytosine moiety with a pKa​ of ~4.3. Operating at a pH of 3.8 using a 0.02 M ammonium acetate buffer ensures the API is fully protonated [1]. This prevents peak tailing caused by secondary interactions with residual silanols on the silica support.

  • Solvent Selection (Gradient Elution): Methanol is chosen over acetonitrile. Methanol provides superior solubility for ammonium acetate salts at high organic ratios and offers distinct hydrogen-bonding selectivity, which is critical for resolving the oxygen-rich sulfone from the parent oxathiolane ring [3]. A gradient is employed to retain polar impurities early on while flushing out late-eluting hydrophobic synthetic by-products.

Workflow Start Define ATP Target: Lamivudine Sulfone Screen Phase Screening L1 (AQ C18) Selection Start->Screen Opt Method Optimization pH 3.8 Buffer & MeOH Gradient Screen->Opt Val ICH Q2 Validation Specificity, LOD/LOQ, Linearity Opt->Val Routine Routine QC Release Val->Routine

Fig 2: AQbD-driven HPLC method development workflow for Lamivudine impurities.

Experimental Protocol

Reagents and Materials
  • Standards: Lamivudine API Working Standard, Lamivudine Sulfone Reference Standard [2].

  • Reagents: HPLC-grade Methanol, Ammonium Acetate (AR grade), Glacial Acetic Acid (AR grade), Purified Water (Milli-Q, 18.2 MΩ·cm).

Step-by-Step Methodology

Step 1: Buffer Preparation (Mobile Phase A)

  • Weigh exactly 1.9 g of ammonium acetate and transfer it to a 1000-mL volumetric flask.

  • Dissolve in approximately 900 mL of purified water.

  • Add glacial acetic acid dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.8 ± 0.05.

  • Dilute to volume with water and filter through a 0.22 µm hydrophilic PTFE membrane. Causality: Precise pH control is non-negotiable; a drift above pH 4.0 will cause partial deprotonation of the API, destroying peak symmetry.

Step 2: Mobile Phase B & Diluent Preparation

  • Mobile Phase B: 100% HPLC-grade Methanol.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 95:5 (v/v) ratio.

Step 3: Sample Preparation

  • System Suitability (SST) Solution: Prepare a solution containing 0.25 mg/mL Lamivudine API spiked with 0.1% w/w Lamivudine Sulfone and Lamivudine Sulfoxide.

  • Test Solution: Accurately weigh 25 mg of Lamivudine API, transfer to a 100-mL volumetric flask, dissolve, and make up to volume with Diluent (0.25 mg/mL).

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18 AQ (USP L1), 250 mm × 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Detection Wavelength UV at 277 nm (Isosbestic point for cytosine chromophore)
Column Temperature 35 °C ± 1 °C
Injection Volume 10 µL
Autosampler Temp 5 °C (To prevent degradation in solution)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold (Polar retention)
5.0955Isocratic hold
15.04060Linear ramp (Elute hydrophobic impurities)
20.04060Isocratic wash
21.0955Return to initial conditions
25.0955Re-equilibration

System Suitability & Method Validation

To ensure the protocol is self-validating, a System Suitability Test (SST) must be passed prior to any sample analysis. The method was validated according to ICH Q2(R1) guidelines.

System Suitability Criteria
  • Resolution ( Rs​ ): NLT 2.0 between Lamivudine Sulfoxide and Lamivudine Sulfone.

  • Tailing Factor ( Tf​ ): NMT 1.5 for the Lamivudine peak.

  • Relative Standard Deviation (%RSD): NMT 2.0% for 6 replicate injections of the SST solution.

Validation Summary Data

Table 3: Quantitative Validation Results for Lamivudine Sulfone

Validation ParameterAcceptance CriteriaRepresentative Result
Specificity No interference at the RT of the sulfone peakComplies (Blank & Placebo show no peaks)
Limit of Detection (LOD) S/N > 30.008% (w/w)
Limit of Quantitation (LOQ) S/N > 100.025% (w/w)
Linearity (LOQ to 150%) Correlation Coefficient ( R2 ) > 0.999 R2 = 0.9997
Accuracy (Recovery) 90.0% – 110.0% across 3 levels98.4% – 101.6%
Method Precision %RSD < 5.0% for impurity quantitation1.7%

Troubleshooting & Causal Analysis

  • Symptom: Co-elution of Lamivudine Sulfoxide and Lamivudine Sulfone.

    • Causal Analysis: The initial aqueous hold is insufficient, or the column has lost its polar retention capability (dewetting).

    • Corrective Action: Ensure the use of an AQ-type C18 column. Verify that the gradient starts at exactly 5% Methanol. Do not increase the initial organic composition.

  • Symptom: Severe tailing of the main Lamivudine peak ( Tf​ > 2.0).

    • Causal Analysis: The buffer pH has drifted above 4.0, causing the cytosine amine to deprotonate and interact with acidic silanols on the silica matrix.

    • Corrective Action: Discard the mobile phase. Prepare fresh 0.02 M ammonium acetate buffer and strictly adjust the pH to 3.8 using a calibrated pH meter.

  • Symptom: Baseline drift or noise at 277 nm during the gradient ramp.

    • Causal Analysis: Inadequate mixing of the aqueous buffer and methanol, or UV-absorbing impurities in the acetate buffer.

    • Corrective Action: Utilize an active dynamic mixer in the HPLC pump. Ensure high-purity (AR or LC-MS grade) ammonium acetate is used to minimize background absorbance.

References

  • Title: Lamivudine Monograph (USP-NF) Source: United States Pharmacopeia URL: [Link]

  • Title: Lamivudine Sulfone Impurity Reference Standard (CAS No: 2250242-24-9) Source: Cleanchem Laboratories URL: [Link]

  • Title: Analysis of Lamivudine According to USP-NF Method Source: Shodex HPLC Columns URL: [Link]

Application

High-Sensitivity LC-MS/MS Protocol for the Trace Quantification of Lamivudine Sulfone in Lamivudine API

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development. Introduction & Scientific Rationale Lamivudine (3TC) is a potent nucleoside analog reverse transcrip...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals in Drug Development.

Introduction & Scientific Rationale

Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B. Structurally, lamivudine contains an oxathiolane ring, which makes the molecule highly susceptible to oxidative degradation. Exposure to reactive oxygen species (ROS), peroxides in excipients, or environmental stress during manufacturing can oxidize the sulfur atom in the oxathiolane ring, forming lamivudine sulfoxide and subsequently lamivudine sulfone [2].

Under the International Council for Harmonisation (ICH) Q3A(R2) guidelines [3], degradation products and impurities in active pharmaceutical ingredients (APIs) must be rigorously monitored, identified, and qualified. Because lamivudine sulfone is a known oxidative degradant, regulatory bodies require its trace quantification down to parts-per-million (ppm) or parts-per-billion (ppb) levels relative to the API.

The Analytical Challenge & Causality of Method Design

Quantifying a trace polar impurity in the presence of a highly concentrated, structurally similar polar API presents two distinct challenges:

  • Chromatographic Retention & Resolution: Both lamivudine and its sulfone derivative are highly polar. On standard C18 columns, they elute near the void volume, leading to poor resolution. Furthermore, because the sulfone group increases polarity, lamivudine sulfone elutes before the API. If baseline resolution is not achieved, the massive API peak (often injected at 1–5 mg/mL) will cause severe ion suppression in the mass spectrometer source, masking the trace sulfone signal.

    • Solution: We utilize a polar-embedded or polar-endcapped C18 column (e.g., Phenomenex Synergi Hydro-RP) [1]. This chemistry prevents stationary phase collapse under highly aqueous conditions (98% water), allowing for sufficient retention (k' > 2) and baseline separation of the sulfone from the API.

  • Ionization & Fragmentation Causality: Lamivudine and its sulfone feature a basic cytosine moiety that readily accepts a proton in acidic conditions.

    • Solution: Positive Electrospray Ionization (ESI+) is employed. During Collision-Induced Dissociation (CID) in the Q2 cell, the glycosidic bond between the oxathiolane ring and the cytosine base is cleaved. Both the API ( m/z 230.1) and the sulfone ( m/z 262.1) yield a highly stable cytosine product ion ( m/z 112.1). Monitoring this specific transition ensures maximum sensitivity.

Degradation Pathway & Analytical Workflow

To understand the target analyte, we must visualize its formation. The oxidation of the sulfur atom in the oxathiolane ring proceeds stepwise.

Pathway A Lamivudine (API) m/z 230.1 B Lamivudine Sulfoxide m/z 246.1 A->B ROS / Peroxides (+[O]) C Lamivudine Sulfone m/z 262.1 (Trace Impurity) B->C Further Oxidation (+[O])

Figure 1: Oxidative degradation pathway of lamivudine to lamivudine sulfone.

Workflow Prep Sample Preparation (API Dilution in 0.1% FA) LC UHPLC Separation (Polar-embedded C18) Prep->LC ESI ESI+ Ionization (Desolvation & Protonation) LC->ESI Q1 Q1 Selection (Precursor: m/z 262.1) ESI->Q1 Q2 Q2 CID (Collision Induced Dissociation) Q1->Q2 Q3 Q3 Selection (Product: m/z 112.1) Q2->Q3 Det Detector / Data Analysis (Trace Quantification) Q3->Det

Figure 2: LC-MS/MS analytical workflow for lamivudine sulfone trace quantification.

Materials and Reagents

  • Reference Standards: Lamivudine API (USP grade), Lamivudine Sulfone Impurity Standard (CAS 136846-20-3) [2], and Lamivudine- 13 C, 15 N 2​ (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), LC-MS grade Water, and Formic Acid (FA).

  • Column: Phenomenex Synergi Hydro-RP (100 × 2.0 mm, 2.5 µm) or equivalent polar-endcapped C18 column.

Experimental Protocol

Sample Preparation (API Impurity Profiling)

To ensure the method is a self-validating system, an isotopically labeled internal standard (IS) is spiked into the sample. This corrects for any matrix effects or ion suppression caused by the high concentration of the API.

  • Diluent Preparation: Prepare a solution of 0.1% Formic Acid in LC-MS grade Water.

  • Internal Standard Spiking: Prepare a working IS solution of Lamivudine- 13 C, 15 N 2​ at 50 ng/mL in the diluent.

  • Sample Extraction/Dissolution: Accurately weigh 10.0 mg of Lamivudine API (or crushed drug product equivalent) into a 10 mL volumetric flask.

  • Solubilization: Add 8 mL of the IS working solution. Sonicate for 10 minutes at room temperature to ensure complete dissolution.

  • Volume Adjustment: Make up the volume to 10 mL with the IS working solution (Final API concentration: 1 mg/mL).

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial. Note: Discard the first 1 mL of filtrate to prevent adsorption artifacts.

UHPLC Chromatographic Conditions

The gradient is designed to hold the highly polar sulfone on the column before flushing the highly concentrated API.

Table 1: UHPLC Gradient Program

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (ACN)Flow Rate (mL/min)
0.098%2%0.4
1.598%2%0.4
4.040%60%0.4
5.040%60%0.4
5.198%2%0.4
7.098%2%0.4
  • Injection Volume: 2.0 µm

  • Column Temperature: 35°C

  • Autosampler Temperature: 4°C (to prevent further degradation of the API in solution).

Mass Spectrometric Conditions

Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode using positive electrospray ionization (ESI+).

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon (optimized to 2 mTorr)

Table 2: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Cone Voltage (V)
Lamivudine (API)230.1112.1502530
Lamivudine Sulfone262.1112.1502735
Lamivudine- 13 C, 15 N 2​ (IS)233.1115.1502530

Causality Note: The slightly higher collision energy (27 eV) and cone voltage (35 V) required for Lamivudine Sulfone compared to the API is due to the electron-withdrawing nature of the sulfone group, which stabilizes the glycosidic bond, requiring more energy to induce cleavage.

Data Analysis & Method Validation

According to ICH Q2(R1) guidelines for impurity quantification, the method must demonstrate linearity, accuracy, and precision at the trace levels expected. The following table summarizes the typical validation parameters achieved using this protocol.

Table 3: Method Validation Summary

ParameterLamivudine Sulfone PerformanceICH Acceptance Criteria
Linearity Range 1.5 ng/mL – 500 ng/mL R2≥0.995
Limit of Detection (LOD) 0.5 ng/mL (0.5 ppm relative to API)Signal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 1.5 ng/mL (1.5 ppm relative to API)S/N 10, RSD 10%
Accuracy (% Recovery) 98.5% – 101.2% (Spiked at LOQ, 50%, 100%)90.0% – 110.0%
Precision (Intra-day RSD) 2.4% (n=6 at 10 ng/mL) 5.0%
System Suitability Criteria

Before analyzing unknown batches, inject a System Suitability Test (SST) sample containing 1 mg/mL API spiked with 10 ng/mL Lamivudine Sulfone.

  • Resolution ( Rs​ ): The resolution between Lamivudine Sulfone (eluting first) and Lamivudine must be 2.5.

  • Tailing Factor ( Tf​ ): The tailing factor for the sulfone peak must be 1.5.

References

  • Rower, J. E., Klein, B., Bushman, L. R., & Anderson, P. L. (2012). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. Biomedical Chromatography, 26(1), 12-20. URL:[Link]

  • European Medicines Agency (EMA). (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. URL:[Link]

Method

Application Note: Synthesis, Purification, and Characterization of Lamivudine Sulfone Reference Standards

Introduction & Regulatory Context Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the management of HIV-1 and Hepatitis B (HBV) infections . Structurally, the API featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Regulatory Context

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) utilized globally in the management of HIV-1 and Hepatitis B (HBV) infections . Structurally, the API features a 1,3-oxathiolane ring. The sulfur atom within this heterocycle is highly susceptible to oxidative degradation. During in vivo metabolism, lamivudine is converted to its trans-sulfoxide derivative, which accounts for approximately 5% of the excreted dose . However, during aggressive API manufacturing, formulation, or long-term stability testing, further oxidation occurs, yielding lamivudine sulfone (4-Amino-1-((2R,5S)-2-(hydroxymethyl)-3,3-dioxido-1,3-oxathiolan-5-yl)pyrimidin-2(1H)-one).

Under ICH Q3A(R2) and Q3B(R2) guidelines, any degradation product exceeding the qualification threshold must be rigorously identified and quantified. This necessitates the continuous availability of high-purity (>99.0%) reference standards. This guide provides a self-validating, chemoselective protocol for the synthesis, isolation, and characterization of lamivudine sulfone.

Mechanistic Rationale: The Case for Chemoselective Oxidation

The core synthetic challenge in producing lamivudine sulfone is driving the oxidation of the thioether (sulfide) completely to the sulfone without inducing N-oxidation at the exocyclic amine or the pyrimidine nitrogen of the cytosine base.

While m-chloroperoxybenzoic acid (m-CPBA) is a widely cited reagent for the oxidation of sulfur-containing heterocyclic nucleosides , its use with lamivudine often results in a complex mixture of N-oxide impurities that are chromatographically difficult to separate.

Causality of Experimental Choices:

  • Oxidant Selection: We utilize Oxone® (potassium peroxymonosulfate, KHSO₅·0.5KHSO₄·0.5K₂SO₄) in an aqueous methanolic solvent system. Oxone is highly chemoselective for sulfur oxidation and avoids the N-oxidation pitfalls of m-CPBA.

  • Stoichiometric Control: The first equivalent of Oxone rapidly yields the intermediate lamivudine sulfoxide. The second oxidation step (sulfoxide to sulfone) is kinetically slower. We deploy 2.5 equivalents of Oxone to ensure the reaction is driven to completion.

  • Thermal Regulation: The reaction is initiated at 0 °C to control the initial exothermic sulfoxide formation (preventing oxathiolane ring cleavage), then allowed to warm to room temperature to provide the activation energy required for sulfone formation.

Experimental Workflow

Workflow Start Lamivudine (API) Starting Material Oxidation Chemoselective Oxidation (Oxone, MeOH/H2O, 0°C to RT) Start->Oxidation 2.5 eq Oxone IPC In-Process Control (LC-MS: Monitor m/z 262.0) Oxidation->IPC 4-6 hours Quench Reaction Quench (10% aq. Na2S2O3) IPC->Quench Complete conversion Workup Workup & Concentration (pH 7.0 adjustment, Lyophilization) Quench->Workup Peroxide test negative Prep Preparative HPLC (C18, 0.1% TFA in H2O/MeCN) Workup->Prep Crude solid End Lamivudine Sulfone Reference Standard (>99%) Prep->End Lyophilize pure fractions

Workflow for the synthesis and purification of Lamivudine Sulfone reference standards.

Detailed Methodologies

Protocol A: Synthesis of Lamivudine Sulfone (Self-Validating System)

This protocol incorporates an In-Process Control (IPC) loop to ensure complete conversion before proceeding to workup, preventing mixed sulfoxide/sulfone yields.

  • Preparation: Suspend Lamivudine API (1.0 g, 4.36 mmol) in 20 mL of a 1:1 (v/v) mixture of Methanol and HPLC-grade Water. Cool the reaction flask to 0 °C using an ice-water bath.

  • Oxidant Addition: Dissolve Oxone (3.35 g, 10.9 mmol, 2.5 eq) in 15 mL of HPLC-grade water. Add this solution dropwise to the lamivudine suspension over 30 minutes.

  • Reaction: Remove the ice bath. Stir the mixture at ambient temperature (20–25 °C) for 4 to 6 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS.

    • Condition: If the intermediate sulfoxide ([M+H]⁺ m/z 246.0) is detected, add an additional 0.2 eq of Oxone and stir for 1 hour.

    • Proceed: Only proceed when the sulfoxide peak is entirely replaced by the sulfone peak ([M+H]⁺ m/z 262.0).

  • Quenching: Cool the mixture back to 0 °C. Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) dropwise. Causality: Unreacted peroxides will concentrate during evaporation, posing an explosive hazard and risking oxidative cleavage of the pyrimidine ring. Verify neutralization using peroxide test strips (must read 0 ppm).

  • Workup: Adjust the pH of the solution to ~7.0 using 1M NaOH. Evaporate the methanol under reduced pressure (water bath <40 °C). Lyophilize the remaining aqueous layer to obtain the crude lamivudine sulfone as a white solid mixture (containing inorganic potassium and sodium salts).

Protocol B: Preparative HPLC Purification

To separate the target sulfone from inorganic salts and trace degradation products, reverse-phase preparative HPLC is utilized.

Table 1: Preparative Chromatographic Conditions

ParameterSpecification
Column C18 Prep Column (250 mm × 21.2 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B Acetonitrile (MeCN), HPLC-grade
Flow Rate 15.0 mL/min
Gradient Program 0–5 min: 2% B 5–25 min: Linear gradient 2% → 30% B 25–30 min: 100% B (Wash)
Detection UV at 270 nm
Injection Volume 1.0 mL (Crude solid reconstituted in Mobile Phase A and 0.22 µm filtered)
  • Fraction Collection: Collect fractions exhibiting UV absorbance at 270 nm. The sulfone typically elutes earlier than the unoxidized API due to increased polarity.

  • Fraction Validation: Analyze individual fractions via analytical HPLC. Pool only those fractions demonstrating ≥99.0% chromatographic purity.

  • Isolation: Lyophilize the pooled fractions to yield lamivudine sulfone as a highly pure, white crystalline powder.

Data Presentation & Characterization

The structural integrity of the synthesized reference standard must be orthogonally verified. The conversion of the sulfide to the sulfone induces distinct electronic changes, most notably the strong electron-withdrawing effect of the SO₂ group, which deshields adjacent protons in the oxathiolane ring.

Table 2: Expected Characterization Data for Lamivudine Sulfone

Analytical MethodExpected Result / SpecificationDiagnostic Significance
HRMS (ESI+) [M+H]⁺ calculated for C₈H₁₂N₃O₅S: 262.0498 Found: ~262.0501Confirms the addition of two oxygen atoms (+32 Da) relative to the API.
¹H-NMR (400 MHz, DMSO-d₆) Significant downfield shift of oxathiolane protons (C4, C5) compared to lamivudine API.Validates the localized electron-withdrawing effect of the newly formed sulfone group.
FTIR (ATR) Strong symmetric and asymmetric S=O stretching bands at ~1150 cm⁻¹ and ~1320 cm⁻¹.Direct vibrational confirmation of the sulfone functional group.
HPLC Purity ≥ 99.0% (Area Normalization at 270 nm)Meets ICH requirements for use as a quantitative reference standard.

References

  • Lamivudine - StatPearls Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Lamivudine sulfoxide | CID 71749728 Source: PubChem, National Library of Medicine URL:[Link]

  • Discovery, Synthesis, and Activity Evaluation of Novel Five-Membered Sulfur-Containing Heterocyclic Nucleosides as Potential Anticancer Agents In Vitro and In Vivo Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Application

Solid-phase extraction techniques for lamivudine sulfone isolation

An Application Guide: High-Recovery Solid-Phase Extraction (SPE) Protocols for the Isolation of Lamivudine Sulfone from Biological Matrices Introduction Lamivudine (3TC) is a potent nucleoside analog reverse transcriptas...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide: High-Recovery Solid-Phase Extraction (SPE) Protocols for the Isolation of Lamivudine Sulfone from Biological Matrices

Introduction

Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI) widely used in the treatment of HIV and chronic hepatitis B infections.[1][2] As with any therapeutic agent, understanding its metabolic fate is crucial for comprehensive pharmacokinetic and safety assessments. The primary metabolite of lamivudine is its trans-sulfoxide, or lamivudine sulfone.[3] This metabolite is more polar than the parent compound, presenting a significant analytical challenge for its isolation from complex biological matrices like plasma and urine.[4]

Effective sample preparation is paramount to achieving sensitive and accurate quantification. Solid-Phase Extraction (SPE) stands out as a robust technique for purifying and concentrating analytes from such complex samples, minimizing matrix effects and enhancing the reliability of downstream analytical methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5][6]

This guide provides a detailed examination of two distinct SPE strategies for the selective isolation of lamivudine sulfone: a broadly applicable Reversed-Phase (RP) protocol using a polymeric sorbent and a highly selective Mixed-Mode Cation Exchange (MCX) protocol. The causality behind each experimental step is explained to empower researchers to adapt these methods to their specific needs.

Guiding Principles: Selecting the Right SPE Mechanism

The successful isolation of lamivudine sulfone hinges on exploiting its unique physicochemical properties. The key to selecting an appropriate SPE sorbent is to understand the interactions between the analyte, the sorbent, and the sample matrix.[7]

  • Analyte Properties (Lamivudine Sulfone):

    • High Polarity: The presence of the sulfoxide group (S=O) in addition to the hydroxyl, amine, and pyrimidinone moieties makes the molecule significantly more polar than its parent drug, lamivudine.[4] This suggests that traditional silica-based C18 sorbents may provide insufficient retention.

    • Ionizable Group: The primary amine on the cytosine ring can be protonated under acidic conditions (pH < pKa), rendering the molecule cationic. This feature is key for ion-exchange chromatography.

  • Matrix Properties (Plasma/Urine):

    • These are aqueous, highly polar environments containing numerous endogenous interferences such as proteins, lipids, salts, and other metabolites that can interfere with analysis.[5]

Based on these properties, two primary SPE mechanisms are proposed:

  • Reversed-Phase (RP) SPE: Utilizes a non-polar stationary phase to retain analytes from a polar mobile phase via hydrophobic interactions.[8] For a highly polar analyte like lamivudine sulfone, a water-wettable polymeric sorbent is superior to traditional silica-based phases, as it provides better retention for polar compounds and prevents sorbent bed dewetting.[9][10]

  • Mixed-Mode SPE: Employs a sorbent with two distinct retention mechanisms, such as reversed-phase and ion-exchange.[11][12] This dual functionality allows for highly selective extraction protocols. For lamivudine sulfone, a mixed-mode sorbent combining non-polar (reversed-phase) and strong cation exchange functionalities is ideal. The analyte can be strongly bound by the ion-exchanger, permitting rigorous washing with organic solvents to remove hydrophobic interferences.[11][13]

cluster_start Analyte & Matrix Assessment cluster_properties Physicochemical Properties cluster_decision SPE Sorbent Selection cluster_rationale Rationale Start Characterize Analyte: Lamivudine Sulfone Polarity High Polarity (Sulfoxide Group) Start->Polarity Charge Ionizable (Basic Amine Group) Start->Charge RP Reversed-Phase SPE (e.g., Polymeric HLB) Polarity->RP MM Mixed-Mode SPE (e.g., Cation Exchange + RP) Charge->MM RP_Rationale Good general purpose method for polar analytes. RP->RP_Rationale MM_Rationale Highly selective for basic compounds. Allows for stringent washes and cleaner extracts. MM->MM_Rationale

Caption: Sorbent selection flowchart for lamivudine sulfone.

Protocol 1: Reversed-Phase SPE using a Polymeric Sorbent

This protocol is designed for general-purpose cleanup and concentration. It leverages a water-wettable, hydrophilic-lipophilic balanced (HLB) polymeric reversed-phase sorbent, which offers enhanced retention of polar analytes compared to standard C18 silica. A similar approach has proven effective for the parent drug, lamivudine.[10]

Materials and Reagents
  • SPE Cartridge: Polymeric Reversed-Phase Cartridge (e.g., Waters Oasis HLB, 30 mg, 1 mL)

  • Sample: Plasma or Urine

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

  • Deionized Water

  • Phosphoric Acid (for pH adjustment)

  • SPE Vacuum Manifold

  • Collection Tubes

  • Sample Evaporation System (e.g., nitrogen evaporator)

Detailed Step-by-Step Methodology
  • Sample Pre-treatment:

    • Rationale: This step is crucial to disrupt protein binding and ensure the sample is chemically compatible with the SPE sorbent for optimal retention.[5]

    • Procedure: For every 1 mL of plasma or urine, add 1 mL of 2% phosphoric acid in water. Vortex for 30 seconds. Centrifuge at 3000 x g for 10 minutes to pellet precipitated proteins. Use the supernatant for loading.

  • SPE Cartridge Conditioning:

    • Rationale: Conditioning wets the sorbent and activates the bonded phase, ensuring reproducible interaction with the analyte.

    • Procedure: Pass 1 mL of Methanol through the cartridge. Do not allow the sorbent bed to dry.

  • SPE Cartridge Equilibration:

    • Rationale: Equilibration introduces a solution similar in composition to the sample matrix (without the analyte), preparing the sorbent for sample loading and maximizing retention.

    • Procedure: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.

  • Sample Loading:

    • Rationale: The acidified, aqueous sample is loaded onto the cartridge. The polar lamivudine sulfone is retained by the polymeric sorbent through a combination of hydrophilic and lipophilic interactions.

    • Procedure: Load the pre-treated supernatant onto the cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step:

    • Rationale: This step removes weakly bound, highly polar interferences (like salts) without eluting the analyte of interest.

    • Procedure: Pass 1 mL of 5% Methanol in water through the cartridge. This gentle wash displaces polar matrix components.

  • Elution:

    • Rationale: A solvent with sufficient non-polar character is used to disrupt the hydrophobic interactions between the analyte and the sorbent, releasing the analyte for collection.[12] Acetonitrile is often effective for eluting compounds from polymeric sorbents.[10]

    • Procedure: Elute the lamivudine sulfone from the cartridge using 1 mL of Acetonitrile. Collect the eluate in a clean collection tube.

  • Post-Elution Processing:

    • Rationale: The eluate is typically evaporated and reconstituted in a mobile phase compatible with the subsequent analytical technique (e.g., LC-MS).

    • Procedure: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase for your chromatographic analysis.

Protocol 2: Mixed-Mode Strong Cation Exchange (MCX) SPE

This advanced protocol provides superior selectivity and results in a cleaner extract by utilizing orthogonal retention mechanisms (reversed-phase and ion exchange). This is particularly useful for complex matrices or when ultra-high sensitivity is required.

Materials and Reagents
  • SPE Cartridge: Mixed-Mode Polymeric Strong Cation Exchange Cartridge (e.g., Waters Oasis MCX, 30 mg, 1 mL)

  • Sample: Plasma or Urine

  • Reagents:

    • Methanol (HPLC Grade)

    • Ammonium Hydroxide (5% in water)

    • Phosphoric Acid (for pH adjustment)

  • Deionized Water

  • SPE Vacuum Manifold

  • Collection Tubes

  • Sample Evaporation System

Detailed Step-by-Step Methodology
  • Sample Pre-treatment:

    • Rationale: The sample pH must be adjusted to be at least 2 pH units below the analyte's pKa to ensure the target amine group is fully protonated (cationic), enabling strong binding to the cation exchange sorbent.

    • Procedure: For every 1 mL of plasma or urine, add 1 mL of 2% phosphoric acid in water. Vortex and centrifuge as described in Protocol 1.

  • SPE Cartridge Conditioning & Equilibration:

    • Rationale: Similar to Protocol 1, these steps prepare the sorbent's reversed-phase and ion-exchange functionalities for optimal performance.

    • Procedure:

      • Pass 1 mL of Methanol through the cartridge.

      • Pass 1 mL of deionized water through the cartridge.

  • Sample Loading:

    • Rationale: The cationic lamivudine sulfone is strongly retained by the negatively charged sulfonic acid groups of the ion exchanger, while also undergoing some reversed-phase interaction.

    • Procedure: Load the pre-treated supernatant onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Wash Steps (Orthogonal Cleanup):

    • Rationale: This two-step wash is the key to the high selectivity of this method. The first acidic wash removes neutral and acidic interferences. The second organic wash removes non-polar interferences bound by reversed-phase mechanisms, while the analyte remains strongly bound by the ion-exchange interaction.[11]

    • Procedure:

      • Wash 1 (Aqueous): Pass 1 mL of 2% phosphoric acid in water.

      • Wash 2 (Organic): Pass 1 mL of Methanol.

  • Elution:

    • Rationale: To elute the analyte, the strong ionic bond must be disrupted. This is achieved by using a basic elution solvent, which neutralizes the charge on the analyte's amine group, releasing it from the sorbent.[13]

    • Procedure: Elute the lamivudine sulfone using 1 mL of 5% ammonium hydroxide in Methanol. The methanol component simultaneously disrupts any remaining reversed-phase interactions. Collect the eluate.

  • Post-Elution Processing:

    • Rationale: The basic, organic eluate needs to be prepared for analysis.

    • Procedure: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

Pretreat 1. Sample Pre-treatment Condition 2. Condition Pretreat->Condition Equilibrate 3. Equilibrate Condition->Equilibrate Load 4. Load Sample Equilibrate->Load Wash 5. Wash Load->Wash Elute 6. Elute Wash->Elute Post 7. Evaporate & Reconstitute Elute->Post

Caption: General workflow for Solid-Phase Extraction.

Expected Performance and Data Summary

While specific performance data for lamivudine sulfone is limited, data from the parent drug and similar analyses can provide a benchmark for expected outcomes. High recovery and low matrix effects are the primary goals.

ParameterProtocol 1: Reversed-Phase (HLB)Protocol 2: Mixed-Mode (MCX)Rationale / Reference
Expected Recovery > 90%> 90%Methods for the parent drug show recoveries in the 95-112% range, indicating high efficiency is achievable.[10][14]
Selectivity GoodExcellentMixed-mode SPE provides superior cleanup by using orthogonal wash steps, significantly reducing matrix interferences.[11]
Throughput HighHighBoth protocols are amenable to automation and processing on standard vacuum manifolds.
Best For Routine analysis, cleaner matricesComplex matrices (e.g., plasma, tissue), trace-level quantification, minimizing ion suppression in LC-MSMCX is ideal for isolating basic compounds from complex mixtures.[9][13]

Troubleshooting Common SPE Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incomplete Elution: Elution solvent is too weak. 2. Analyte Breakthrough: Sample loaded too quickly or sorbent is overloaded. 3. Inappropriate pH: (MCX Protocol) Sample pH not low enough to protonate analyte.1. Increase organic content or add a modifier to the elution solvent (e.g., for RP, try acetonitrile instead of methanol). For MCX, ensure the base is strong enough. 2. Decrease the sample loading flow rate. If overloading is suspected, use a larger sorbent mass cartridge. 3. Ensure sample pH is at least 2 units below the analyte pKa. Re-optimize the pre-treatment step.
High Matrix Effects / Dirty Extract 1. Insufficient Washing: Wash step is too weak or omitted. 2. Inappropriate Sorbent: Sorbent choice does not provide enough selectivity against interferences.1. Optimize the wash step. For RP, try a slightly stronger organic wash (e.g., 10% MeOH instead of 5%). For MCX, ensure both aqueous and organic washes are performed. 2. Switch to a more selective sorbent. If using Protocol 1, consider trying Protocol 2.
Poor Reproducibility (High %RSD) 1. Sorbent Bed Drying: Cartridge bed dried out during conditioning or equilibration. 2. Inconsistent Flow Rates: Flow rates vary between samples during loading, washing, or elution.1. Ensure the sorbent bed remains wetted after the conditioning step until the sample is loaded. 2. Use a vacuum manifold with consistent pressure settings to ensure uniform flow rates across all samples.

Conclusion

The isolation of the polar metabolite lamivudine sulfone from biological fluids can be effectively achieved using solid-phase extraction. For general applications, a robust protocol based on a polymeric reversed-phase sorbent provides high recovery and good cleanup. For applications demanding the highest selectivity and cleanest extracts, particularly for LC-MS/MS analysis, a mixed-mode strong cation exchange protocol is superior. By understanding the chemical principles behind each step—from pH manipulation to the selection of wash and elution solvents—researchers can confidently implement and adapt these methodologies to achieve reliable and accurate analytical results.

References

  • Do You Really Know About SPE Normal Phase and Reverse Phase Extraction?. (2025, April 23). Hawach. Retrieved from [Link]

  • Solid-Phase Extraction. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Reversed-Phase Separation and the Identification of Unknown Polar Compounds. (2015, May 1). The Chemical Educator. Retrieved from [Link]

  • Solid-Phase Extraction (SPE) Method Development. (n.d.). Waters Corporation. Retrieved from [Link]

  • Understanding and Improving Solid-Phase Extraction. (2014, December 1). LCGC International. Retrieved from [Link]

  • SPE Method Development Tips and Tricks. (n.d.). Agilent. Retrieved from [Link]

  • Saraya, R. E., et al. (2021). Review article on Analytical Techniques of Lamivudine Determination in Different Matrices. Journal of Advanced Pharmaceutical Science And Technology. Retrieved from [Link]

  • Lin, L. C., et al. (2019). Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats. Molecules. Retrieved from [Link]

  • Mohanraj, C., et al. (2011). UV and RP-HPLC Method for the Estimation of Lamivudine in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Chemistry. Retrieved from [Link]

  • Understanding SPE Retention Mechanisms. (2023, January 18). Biotage. Retrieved from [Link]

  • Lamivudine. (2011, December 1). USP-NF. Retrieved from [Link]

  • Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. (2018). IJCRT.org. Retrieved from [Link]

  • Gandhi, S. V., et al. (2022). Comprehensive Review on Various Analytical Methodologies for the Estimation of Lamivudine. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]

  • de Andrade, J., et al. (2004). A rapid and sensitive method for simultaneous determination of lamivudine and zidovudine in human serum by on-line solid-phase extraction coupled to liquid chromatography/tandem mass spectrometry detection. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • SPE for Drug Metabolite Analysis. (2026, March 20). Poseidon Scientific. Retrieved from [Link]

  • Lamivudine sulfoxide. (n.d.). PubChem. Retrieved from [Link]

  • Analysis of antiretroviral drugs in biological matrices for therapeutic drug monitoring. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Hassanzadeh, P., et al. (2013). Selective extraction of lamivudine in human serum and urine using molecularly imprinted polymer technique. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. (2024, May 12). University of Bologna. Retrieved from [Link]

  • Lamivudine. (2025, August 20). Chemsrc.com. Retrieved from [Link]

  • Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. (2022, April 9). ResearchGate. Retrieved from [Link]

  • USP method - Lamivudine using Purospher STAR columns. (n.d.). Merck Millipore. Retrieved from [Link]

  • Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. (2021, June 28). Scholars.Direct. Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Solid-Phase Extraction and LC-MS/MS Quantitation of Lamivudine Sulfone in Human Plasma

Introduction & Clinical Context Lamivudine (3TC) is a foundational nucleoside analogue reverse transcriptase inhibitor (NRTI) utilized in the management of HIV and Hepatitis B. During its pharmacokinetic lifecycle, a fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Clinical Context

Lamivudine (3TC) is a foundational nucleoside analogue reverse transcriptase inhibitor (NRTI) utilized in the management of HIV and Hepatitis B. During its pharmacokinetic lifecycle, a fraction of lamivudine undergoes metabolic oxidation via hepatic Sulfotransferase 1A1 (ST1) to form lamivudine sulfoxide and lamivudine sulfone derivatives[1]. Accurate bioanalytical quantification of these highly polar metabolites in human plasma is critical for understanding drug clearance, renal extrusion via ABC transporters[1], and potential dose-dependent toxicities in renally impaired patients.

MetabolicPathway Lamivudine Lamivudine (3TC) Pro-drug LamivudineSO Lamivudine Sulfone (Oxidized Metabolite) Lamivudine->LamivudineSO Sulfotransferase 1A1 (Hepatic Oxidation) LamivudineTP Lamivudine Triphosphate (Active Antiviral) Lamivudine->LamivudineTP Cellular Kinases Renal Renal Excretion LamivudineSO->Renal ABC Transporters

Fig 1: Metabolic oxidation of Lamivudine to its sulfone/sulfoxide derivatives.

Mechanistic Insights: The Analytical Challenge

As a Senior Application Scientist, it is vital to recognize that the chemical nature of the analyte dictates the sample preparation chemistry. Lamivudine and its sulfone metabolite are extremely hydrophilic (LogP ≈ -0.9).

The Failure of Traditional Methods: Traditional sample preparation methods like Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) fail to adequately partition or retain these polar analytes. Empirical data shows that both LLE and PPT yield unacceptable extraction recoveries of less than 40%[2]. Furthermore, PPT leaves high levels of residual plasma phospholipids, causing severe ion suppression during Electrospray Ionization (ESI) MS/MS.

The SPE Solution: To overcome this, Solid-Phase Extraction (SPE) utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (e.g., Oasis HLB) is mandatory[3],[2]. The HLB copolymer—composed of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone—readily retains highly polar nucleoside analogues[2]. Unlike traditional silica-based C18 sorbents, polymeric HLB beds do not lose their retention capacity if they accidentally run dry during the vacuum manifold process, making the protocol a highly robust, self-validating system.

Experimental Workflow & Protocol

SPEWorkflow Plasma 1. Plasma Aliquot (100 µL) IS 2. Add Internal Standard (Lamivudine-13C, D2) Plasma->IS Pretreat 3. Acidify (0.1% Formic Acid) IS->Pretreat Load 4. Load Sample (Oasis HLB 30 µm) Pretreat->Load Condition SPE Conditioning (1 mL MeOH -> 1 mL H2O) Condition->Load Wash 5. Wash (1 mL H2O -> 1 mL 5% MeOH) Load->Wash Elute 6. Elute (0.5 mL 100% MeOH) Wash->Elute Dry 7. Evaporate (N2 stream at 40°C) Elute->Dry Recon 8. Reconstitute (100 µL Mobile Phase) Dry->Recon LCMS 9. LC-MS/MS Analysis Recon->LCMS

Fig 2: Step-by-step SPE workflow for lamivudine sulfone extraction.

Materials & Reagents
  • Sorbent: Oasis HLB 1 cc (30 mg) extraction cartridges[4].

  • Internal Standard (IS): Stable isotope-labeled Lamivudine-13C, 15N2 or Lamivudine-d4.

Step-by-Step Solid-Phase Extraction (SPE)
  • Sample Aliquoting & IS Addition: Transfer 100 µL of human plasma into a clean microcentrifuge tube. Add 10 µL of the Internal Standard working solution[3].

    • Causality: Adding an isotopically labeled IS before any extraction steps ensures that volumetric losses or matrix-induced ion suppression during MS analysis are mathematically normalized, creating a self-validating quantitative assay.

  • Pre-treatment: Dilute the plasma with 100 µL of 0.1% formic acid in water. Vortex for 10 seconds.

    • Causality: Acidification disrupts drug-protein binding and ensures the sulfone moiety remains fully neutralized for optimal hydrophobic retention on the SPE sorbent.

  • Cartridge Conditioning: Mount the HLB cartridges on a vacuum manifold. Condition with 1 mL of 100% Methanol followed by 1 mL of LC-MS grade water[2].

  • Sample Loading: Apply the pre-treated plasma sample to the cartridge. Draw through at a slow flow rate (approx. 1 drop/second).

  • Washing: Wash the sorbent bed with 1 mL of water, followed by 1 mL of 5% Methanol in water[2].

    • Causality: The 5% methanol threshold is critical. Exceeding 5% organic content will cause premature elution of the highly polar lamivudine sulfone, destroying assay recovery.

  • Elution: Elute the target analytes using 0.5 mL of 100% Methanol[4]. Collect the eluate in clean glass vials.

  • Evaporation & Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 15% Acetonitrile / 0.1% Acetic Acid)[3]. Vortex and transfer to autosampler vials.

LC-MS/MS Analytical Conditions

Chromatographic separation of polar nucleosides requires specialized columns. A reversed-phase column with polar end-capping (e.g., Phenomenex Synergi Hydro-RP) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended to prevent the analytes from eluting in the void volume[3]. Detection is accomplished via ESI-MS/MS in positive ion mode using Multiple Reaction Monitoring (MRM).

Quantitative Data & Validation Summary

The following table summarizes the comparative efficiency of different extraction methodologies for lamivudine and its polar derivatives, grounded in validated pharmacokinetic literature[3],[2].

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)Solid-Phase Extraction (SPE)
Absolute Recovery < 40%< 40%92.3% - 94.8%
Matrix Effect (Ion Suppression) ModerateSevere (>30% suppression)Minimal (88.9% - 94.8% yield)
Linearity Range N/AN/A1.0 to 3000 ng/mL
Precision (CV%) N/AN/A≤ 10%

Troubleshooting & Optimization Insights

  • Sorbent Drying: While polymeric HLB sorbents are resilient to drying compared to silica, prolonged exposure to high vacuum during the wash step can still lead to micro-channeling. Maintain a vacuum of ≤ 5 inHg to ensure uniform flow and maximum interaction time between the sulfone moiety and the divinylbenzene lattice.

  • Matrix Effects: If ion suppression is observed at the solvent front during LC-MS/MS, it indicates residual phospholipids. Ensure the 5% methanol wash step is not skipped[2], as it is precisely calibrated to elute salts and small polar interferents without desorbing the target analyte.

References

  • Rower, J. E., Klein, B., Bushman, L. R., & Anderson, P. L. (2012). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. Biomedical Chromatography. URL:[Link]

  • Liang, Y., et al. (2019). Preclinical Pharmacokinetics of Lamivudine and Its Interaction with Schisandra chinensis Extract in Rats. ACS Omega. URL:[Link]

  • Fernandez-Gomez, J. M., et al. (2020). Putative Repurposing of Lamivudine, a Nucleoside/Nucleotide Analogue and Antiretroviral to Improve the Outcome of Cancer and COVID-19 Patients. Frontiers in Pharmacology. URL:[Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Enhancing LC-MS/MS Sensitivity for Lamivudine Sulfone Impurity Analysis

Welcome to the technical support center for the analysis of lamivudine sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving low-level d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of lamivudine sulfone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving low-level detection of this critical impurity. Lamivudine sulfone, an oxidative degradation product of lamivudine, presents a significant analytical challenge due to its increased polarity and typically low concentration in drug substances and products.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method development and validation. Our approach is rooted in explaining the "why" behind each experimental choice, ensuring you can build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is lamivudine sulfone difficult to detect at low levels with LC-MS/MS?

A1: The primary challenges in detecting lamivudine sulfone stem from a combination of chromatographic and mass spectrometric issues:

  • Poor Retention in Reversed-Phase (RP) Chromatography: The oxidation of the sulfide in lamivudine to a sulfone significantly increases the molecule's polarity. This leads to poor retention on traditional C18 columns, often causing the impurity to elute in the solvent front where matrix effects are most severe.[2][3]

  • Ion Suppression: Co-elution with other excipients or trace contaminants in the solvent front can significantly suppress the ionization of lamivudine sulfone in the mass spectrometer's source, leading to a reduced signal and poor sensitivity.[1][4] This phenomenon, known as the matrix effect, can drastically impact the accuracy and reproducibility of your analysis.[4][5]

  • Sub-optimal Ionization: While sulfones can be ionized, their efficiency may differ from the parent drug. Selecting the appropriate ionization mode and optimizing source parameters are critical to maximizing the signal.

Q2: What is the recommended starting point for chromatographic conditions?

A2: For initial method development, a gradient elution on a C18 column is a reasonable start, but expect challenges with retention. A typical starting point for lamivudine analysis involves a mobile phase of acetonitrile and an aqueous buffer like ammonium acetate or formate.[6][7][8] However, for the highly polar sulfone, modifications will be necessary. Consider columns with alternative stationary phases or techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) if RP proves insufficient.[2][3]

Q3: Which ionization mode, positive or negative, is better for lamivudine sulfone?

A3: Due to the presence of the electronegative sulfone group, lamivudine sulfone is often best analyzed in negative ion mode Electrospray Ionization (ESI).[9] This mode typically produces a strong deprotonated molecule, [M-H]⁻. However, it is always advisable to test both positive and negative modes during initial compound tuning to confirm the optimal ionization polarity for your specific instrument and mobile phase conditions.[10]

Q4: What are the regulatory expectations for validating an impurity method?

A4: Regulatory bodies like the ICH require that analytical methods for impurities are validated to be specific, accurate, precise, and have a limit of quantitation (LOQ) suitable for the impurity threshold.[4] The method must be stability-indicating, meaning it can separate the impurity from the active pharmaceutical ingredient (API) and other degradation products.[4] All validation procedures should follow the principles outlined in ICH Q2(R2) guidelines.[11]

Troubleshooting Guide: Low Sensitivity & Poor Peak Shape

This section addresses the most common issue reported by users: an inability to achieve the required detection limits for lamivudine sulfone.

Issue 1: Lamivudine sulfone peak is not retained and appears in the solvent front.

Causality: The high polarity of the sulfone functional group leads to minimal interaction with the nonpolar stationary phase (e.g., C18), resulting in early elution.

Solutions:

  • Employ a Water-Tolerant RP Column: Use a column specifically designed for use with highly aqueous mobile phases (e.g., AQ-C18, polar-embedded, or polar-endcapped columns). These columns resist "hydrophobic collapse" and provide better retention for polar analytes.[3]

  • Consider HILIC Chromatography: HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase with a high organic content mobile phase, promoting retention of polar analytes.[2][3]

  • Introduce Ion-Pairing Reagents: For reversed-phase methods, adding a volatile ion-pairing reagent compatible with MS, such as a low concentration of heptafluorobutyric acid (HFBA), can form a more hydrophobic complex with the analyte, thereby increasing retention.[12][13][14] Caution: Ion-pairing reagents can cause ion suppression and contaminate the MS source, so they should be used judiciously and a dedicated column is recommended.[15]

Experimental Protocol: Method Development Using Ion-Pairing Chromatography

This protocol provides a step-by-step guide to enhance the retention of lamivudine sulfone on a C18 column.

Objective: To improve the chromatographic retention and separation of lamivudine sulfone from the solvent front.

Materials:

  • Lamivudine and Lamivudine Sulfone reference standards

  • LC-MS grade Acetonitrile and Water

  • Volatile ion-pairing reagent (e.g., 0.1% Formic Acid, or 5 mM Ammonium Formate)

  • C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: 5 mM Ammonium Formate in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 0.3 mL/min

    • Gradient: 0-1 min (2% B), 1-5 min (2-30% B), 5-6 min (30-95% B), 6-7 min (95% B), 7-7.1 min (95-2% B), 7.1-9 min (2% B).

  • MS/MS Parameters (Starting Point):

    • Ionization Mode: ESI Negative

    • Monitor the [M-H]⁻ transition for lamivudine sulfone.

    • Optimize source parameters (capillary voltage, gas flow, temperature) by infusing a standard solution.[10][16]

  • Injection and Analysis:

    • Inject a standard solution containing both lamivudine and lamivudine sulfone.

    • Evaluate the retention time of lamivudine sulfone. If retention is still poor, proceed to the troubleshooting steps below.

Issue 2: The signal for lamivudine sulfone is weak and noisy, even with good peak shape.

Causality: This often points to inefficient ionization in the MS source or significant ion suppression from the sample matrix or mobile phase components.

Solutions:

  • Optimize MS Source Parameters: The efficiency of ESI is highly dependent on parameters like capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature.[16] A systematic optimization, potentially using a Design of Experiments (DoE) approach, can significantly enhance the signal.[16] Start by infusing a pure standard of lamivudine sulfone and adjusting each parameter to maximize the signal for the precursor ion.[10][17]

  • Enhance Sample Preparation: A robust sample preparation procedure is the most effective way to combat matrix effects.[1][4]

    • Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., Oasis HLB) to clean up the sample. This can selectively remove interfering matrix components like excipients and salts.[4][6][7]

    • Liquid-Liquid Extraction (LLE): While more complex, LLE can be tailored to selectively extract the analyte of interest away from interfering substances.[1]

  • Optimize Collision Energy (CE): For MS/MS analysis, the collision energy used to fragment the precursor ion is critical. A CE value that is too low will result in poor fragmentation and a weak product ion signal, while a value that is too high can shatter the molecule into very small, non-specific fragments. Perform a collision energy ramp experiment to find the optimal value that produces the most intense and specific product ion.[17]

Visualization of Key Workflows

Troubleshooting Workflow for Low Sensitivity

Caption: A logical workflow for troubleshooting low sensitivity in lamivudine sulfone analysis.

Data Presentation: MS Parameter Optimization

The following table provides a template for documenting the optimization of key mass spectrometry parameters. Systematic evaluation is crucial for achieving a robust and sensitive method.[16][17]

ParameterRange TestedOptimal ValueSignal Intensity (cps) at Optimal ValueRationale/Observation
Capillary Voltage (kV) 2.0 - 4.03.01.5 x 10⁵Stable spray and maximum signal observed at 3.0 kV. Higher voltages led to instability.
Nebulizer Pressure (psi) 20 - 50351.8 x 10⁵35 psi provided the best balance of droplet formation and signal intensity.
Drying Gas Flow (L/min) 8 - 12102.1 x 10⁵Efficient desolvation without excessive signal suppression.
Drying Gas Temp (°C) 250 - 3503202.5 x 10⁵Maximum signal achieved at 320°C. Higher temperatures showed no further improvement.
Collision Energy (eV) 5 - 30182.2 x 10⁵ (Product Ion)Optimal fragmentation into the primary product ion was observed at 18 eV.

Concluding Remarks

Improving the LC-MS/MS sensitivity for lamivudine sulfone analysis is a multi-faceted challenge that requires a systematic approach to both chromatography and mass spectrometry. By understanding the physicochemical properties of this polar impurity, scientists can make informed decisions to overcome common obstacles like poor retention and ion suppression. This guide provides a foundational framework for troubleshooting and method development. Always remember to validate the final method according to the relevant regulatory guidelines to ensure data integrity.

References

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). Journal of Proteome Research. Available at: [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (2024).
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.). LCGC International. Available at: [Link]

  • BA Method Development: Polar Compounds. (2023). BioPharma Services. Available at: [Link]

  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. (2022). PubMed. Available at: [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. (2024). Welch Materials. Available at: [Link]

  • Mass spectrometry optimized parameters for all selected compounds. (n.d.). ResearchGate. Available at: [Link]

  • Overcoming Matrix Interference in LC-MS/MS. (2025). Separation Science. Available at: [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). Analyst. Available at: [Link]

  • Which ion pair reagents are compatible with LC-MS? (2018). ResearchGate. Available at: [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. Available at: [Link]

  • Extraction Techniques Used for the Removal of Pharmaceuticals from Environmental Samples. (2021). IntechOpen.
  • A novel LC-MS/MS method for simultaneous quantification of tenofovir and lamivudine in human plasma and its application to a pharmacokinetic study. (2012). PubMed. Available at: [Link]

  • Tips for Optimizing Key Parameters in LC–MS. (2016). LCGC International. Available at: [Link]

  • Extraction methods in pharmaceutical analysis. (2016). Basicmedical Key.
  • Lamivudine. (2011). USP-NF.
  • Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. (2016). Spectroscopy. Available at: [Link]

  • Extraction and Analytical Techniques for Pharmaceuticals and Personal Care Products in Sediments: A Critical Review Towards Environmental Sustainability. (2025). MDPI. Available at: [Link]

  • An Interlaboratory Investigation on the Use of High-Performance. (n.d.). Management Sciences for Health.
  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separ
  • Determination of lamivudine/stavudine/efavirenz in human serum using liquid chromatography/electrospray tandem mass spectrometry with ionization polarity switch. (2002). Semantic Scholar.
  • Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. (n.d.). PMC. Available at: [Link]

  • Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. (2022). DergiPark.
  • High throughput LC-MS/MS method for simultaneous quantification of lamivudine, stavudine and nevirapine in human plasma. (2007). ResearchGate. Available at: [Link]

  • Rapid and Efficient Chiral Method Development for Lamivudine and Tenofovir Disoproxil Fumarate Fixed Dose Combination Using Ultra-High Performance Supercritical Fluid Chromatography: A Design of Experiment Approach. (n.d.).
  • Rapid and efficient chiral method development for lamivudine and tenofovir disoproxil fumarate fixed dose combination using ultra-high performance supercritical fluid chromatography: A design of experiment approach. (2020). PubMed. Available at: [Link]

  • Chromatogram of mixed standard of lamivudine, tenofovir–disoproxil–fumerate, and zidovudine. (n.d.). ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Recovery of Lamivudine Sulfone in Biological Matrices

Welcome to the technical support center for bioanalytical scientists. This guide is designed to provide in-depth troubleshooting strategies for a common and often frustrating issue: low recovery rates of lamivudine sulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bioanalytical scientists. This guide is designed to provide in-depth troubleshooting strategies for a common and often frustrating issue: low recovery rates of lamivudine sulfone from biological matrices. As a polar metabolite of the widely used antiretroviral drug lamivudine, accurate quantification of its sulfone metabolite is critical for comprehensive pharmacokinetic and drug metabolism studies. This resource synthesizes field-proven insights and foundational scientific principles to help you diagnose and resolve recovery issues in your laboratory.

Understanding the Analyte: Key Properties of Lamivudine and Its Sulfone Metabolite

A successful extraction begins with a thorough understanding of the analyte's physicochemical properties. Lamivudine sulfone's characteristics directly influence its behavior during sample preparation.

Lamivudine is a nucleoside reverse transcriptase inhibitor.[1][2] Its primary metabolite in humans is the trans-sulfoxide, a product of sulfotransferase-catalyzed biotransformation.[1] The addition of the sulfone group significantly increases the polarity of the molecule.

PropertyLamivudineLamivudine Sulfone (Sulfoxide)Implication for Extraction
Molecular Weight 229.26 g/mol [1][2]245.26 g/mol [3]Minimal impact on extraction.
LogP (Octanol-Water Partition Coefficient) -0.9 to -1.4[1]-2.3 (Computed)[3]Lamivudine sulfone is significantly more polar (hydrophilic) than its parent drug. This suggests that reversed-phase extraction mechanisms may be less effective, and alternative strategies may be required.
Solubility 70 mg/mL in water[1]Soluble in Methanol, DMSO[4]High water solubility of the parent drug suggests the metabolite will also be highly water-soluble, posing challenges for extraction into less polar organic solvents.
Chemical Stability Stable under neutral conditions, but shows degradation in acidic and alkaline environments and extensive degradation under oxidative stress.[5][6]The sulfone group can be susceptible to certain chemical interactions.[7] Stability in various pH and solvent conditions during extraction should be evaluated.[8][9]

Common Issues and Solutions: A Step-by-Step Troubleshooting Guide

Low recovery of lamivudine sulfone can manifest during various stages of sample preparation. This guide is structured to address the most common extraction techniques and the specific challenges they present for this polar metabolite.

FAQ 1: I'm experiencing low recovery with Protein Precipitation (PPT). What are the likely causes and how can I improve it?

Protein precipitation is a fast and simple method for sample cleanup, but it can be suboptimal for highly polar compounds like lamivudine sulfone.[10]

Potential Causes:

  • Analyte co-precipitation with proteins: The polar nature of lamivudine sulfone may lead to its entrapment within the precipitated protein pellet.

  • Insufficient protein removal: Incomplete precipitation can lead to matrix effects during LC-MS/MS analysis, which can be misinterpreted as low recovery.[11]

  • Inappropriate choice of precipitation solvent: The type and volume of organic solvent are critical for efficient protein removal and analyte recovery.[11][12]

Troubleshooting Workflow for Protein Precipitation:

Caption: Troubleshooting workflow for low recovery in liquid-liquid extraction.

Detailed Protocols:

Protocol 3: Optimizing LLE Solvent and pH

  • Objective: To identify a solvent system and pH that maximizes the partitioning of lamivudine sulfone into the organic phase.

  • Materials:

    • Spiked biological matrix

    • Various organic solvents (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane, and mixtures like MTBE/isopropanol)

    • Buffers of varying pH (e.g., pH 4, 7, 9)

  • Procedure:

    • Aliquot the spiked matrix into separate tubes.

    • Adjust the pH of the aliquots using the different buffers. The pH can influence the solubility of acidic or basic extractables. [13] 3. Add an equal volume of each of the selected organic solvents to the pH-adjusted samples.

    • Vortex thoroughly for 2-5 minutes.

    • Centrifuge to achieve phase separation.

    • Carefully collect the organic layer.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase and analyze by LC-MS/MS.

    • Calculate and compare the recovery for each condition.

FAQ 3: I'm having trouble with low recovery using Solid-Phase Extraction (SPE). What should I investigate?

SPE is a powerful technique for sample cleanup and concentration, but method development is crucial, especially for polar compounds. [14][15] Potential Causes:

  • Incorrect sorbent selection: The chosen stationary phase may not be appropriate for retaining a highly polar analyte like lamivudine sulfone. [16]* Breakthrough during sample loading: The analyte may not be retained on the sorbent and is lost in the load fraction. [17]* Analyte loss during the wash step: The wash solvent may be too strong, prematurely eluting the analyte. [17]* Incomplete elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. [18] Troubleshooting Workflow for Solid-Phase Extraction:

Caption: Troubleshooting workflow for low recovery in solid-phase extraction.

Detailed Protocols:

Protocol 4: SPE Method Development for a Polar Metabolite

  • Objective: To systematically develop an SPE method by evaluating different sorbents and optimizing each step of the process.

  • Sorbent Selection:

    • Polymeric Reversed-Phase (e.g., Oasis HLB): These are often a good starting point for a wide range of analytes.

    • Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Plexa PCX): Since lamivudine has a basic moiety, a cation exchange mechanism can be very effective for retention, especially for polar basic compounds. [19] * Hydrophilic Interaction Liquid Chromatography (HILIC) Sorbents: These can be effective for retaining highly polar compounds.

  • Procedure (General Steps):

    • Conditioning: Wet the sorbent with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer).

    • Equilibration: Equilibrate the sorbent with a buffer that matches the pH of the pre-treated sample.

    • Sample Loading: Pre-treat the sample (e.g., dilute with buffer to adjust pH). Load the sample onto the SPE cartridge at a slow, controlled flow rate. Collect the load fraction for analysis.

    • Washing: Wash the sorbent with a weak solvent to remove interferences. The strength and composition of the wash solvent are critical. Start with a very weak solvent (e.g., 5% methanol in water) and gradually increase the organic content in subsequent optimization steps. Collect the wash fraction(s) for analysis.

    • Elution: Elute the analyte with a strong solvent. For mixed-mode sorbents, this will often involve a change in pH (e.g., adding ammonia to a methanolic solution to elute a basic compound from a cation exchanger). Collect the elution fraction for analysis.

    • Analysis: Analyze the collected load, wash, and elution fractions to determine where the analyte is being lost and to calculate the recovery in the elution fraction. [17]

FAQ 4: Could non-specific binding be the cause of my low recovery?

Non-specific binding (NSB) to labware (e.g., polypropylene tubes, pipette tips) can be a significant issue, particularly for certain classes of compounds. [20]While less common for highly polar molecules, it should not be ruled out. The sulfone group might also interact with certain surfaces. [7][21] Troubleshooting Steps:

  • Test different labware: Compare recovery using standard polypropylene tubes versus low-binding tubes or silanized glassware.

  • Modify sample diluent: Adding a small percentage of an organic solvent (e.g., acetonitrile or isopropanol) or a surfactant to the sample diluent can sometimes reduce NSB.

  • Pre-condition labware: Rinsing tubes and tips with a solution of the analyte at a high concentration can sometimes passivate the surfaces.

General Best Practices for Method Development and Validation

  • Analyte Stability: Always assess the stability of lamivudine sulfone in the biological matrix under the conditions of your extraction procedure (e.g., different pH values, temperatures, and exposure to light). [8][9]Lamivudine itself is known to be unstable under certain acidic, alkaline, and oxidative conditions. [5][6]* Matrix Effects: Low recovery can sometimes be confused with ion suppression or enhancement in the mass spectrometer. [22][23]It is crucial to evaluate matrix effects as part of your method validation. [24][25][26]Using a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects and variability in recovery. [24]* Systematic Approach: When troubleshooting, change only one parameter at a time to clearly identify the cause of the problem.

By systematically working through these troubleshooting guides and understanding the underlying chemical principles, you can effectively diagnose and resolve issues with low recovery of lamivudine sulfone, leading to more accurate and reliable bioanalytical data.

References
  • DergiPark. (n.d.). Liquid-liquid extraction and ultrafiltration based sample preparation technique for Q-TOF LC/MS analysis of non. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lamivudine. PubChem. Retrieved from [Link]

  • MDPI. (1989, October 12). Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. Retrieved from [Link]

  • Technology Networks. (2025, January 7). New Extraction Technique Tested on Polar Metabolites in Human Plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • Agilent. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Retrieved from [Link]

  • bioRxiv. (2025, October 17). OPTIMIZATION OF PROTEIN PRECIPITATION BEFORE MASS SPECTROMETRY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lamivudine sulfoxide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma. PMC. Retrieved from [Link]

  • MDPI. (2024, December 24). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]

  • Allmpus. (n.d.). Lamivudine Sulfoxide. Retrieved from [Link]

  • ACS Publications. (2020, March 20). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, February 1). One-step extraction of polar drugs from plasma by parallel artificial liquid membrane extraction. PubMed. Retrieved from [Link]

  • precisionFDA. (n.d.). LAMIVUDINE. Retrieved from [Link]

  • 960化工网. (2025, October 28). Cas no 160552-54-5 (Lamivudine (R)-Sulfoxide). Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of pH variation on extraction efficiency. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003, November 15). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. PubMed. Retrieved from [Link]

  • Impactfactor. (2024, March 25). Sensitive Quantification of Antiretroviral Trio in Plasma: Lamivudine, Zidovudine, and Nevirapine by LC-MS. Retrieved from [Link]

  • WelchLab. (2025, February 21). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of the sample pH on extraction efficiency (bars show the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. Retrieved from [Link]

  • SCION Instruments. (2025, April 28). How Can We Improve Our Solid Phase Extraction Processes?. Retrieved from [Link]

  • YouTube. (2025, May 22). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Retrieved from [Link]

  • Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from [Link]

  • ResearchGate. (2022, April 9). Determination of lamivudine and nevirapine in human plasma by Lc-Ms/Ms method. Retrieved from [Link]

  • Chromatography Online. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Retrieved from [Link]

  • Scholars.Direct. (2021, June 28). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, January 15). Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n). Retrieved from [Link]

  • National Center for Biotechnology Information. (2009, April 15). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Retrieved from [Link]

  • Slideshare. (n.d.). Stability Study of Lamivudine | PPTX. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. PMC. Retrieved from [Link]

  • MDPI. (2023, October 3). Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions; Biological Antiproliferative Activity. Retrieved from [Link]

  • IJCRT.org. (n.d.). Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2014, July 31). Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel non-labile covalent binding of sulfamethoxazole reactive metabolites to cultured human lymphoid cells. PubMed. Retrieved from [Link]

  • Scholars Research Library. (n.d.). RP-HPLC method for simultaneous estimation of lamivudine, didanosine and efavirenz in pharmaceutical dosage forms. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Water-soluble allyl sulfones for dual site-specific labelling of proteins and cyclic peptides. Retrieved from [Link]

Sources

Optimization

Peak tailing correction for lamivudine sulfone in liquid chromatography

Expert Troubleshooting: Peak Tailing Correction for Lamivudine Sulfone Welcome to the Advanced Chromatography Support Center. As Senior Application Scientists, we have designed this knowledge base to help you diagnose, u...

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Author: BenchChem Technical Support Team. Date: April 2026

Expert Troubleshooting: Peak Tailing Correction for Lamivudine Sulfone

Welcome to the Advanced Chromatography Support Center. As Senior Application Scientists, we have designed this knowledge base to help you diagnose, understand, and systematically correct peak tailing issues encountered when analyzing basic nucleoside impurities like lamivudine sulfone.

Our approach bridges theoretical chromatographic chemistry with field-proven, self-validating methodologies to ensure your analytical methods meet stringent pharmacopeial standards.

Diagnostic Workflow

Before adjusting chemical parameters, it is critical to isolate the root cause of peak asymmetry. The following diagnostic logic dictates our troubleshooting approach:

PeakTailingWorkflow Start Peak Tailing Detected (As > 1.5) CheckSystem Check Extra-Column Volume & Fittings Start->CheckSystem IsSystem System Issue? CheckSystem->IsSystem FixSystem Minimize Dead Volume Replace Tubing/Fittings IsSystem->FixSystem Yes CheckChemistry Evaluate Secondary Interactions (Silanols) IsSystem->CheckChemistry No Success Symmetrical Peak (0.9 < As < 1.3) FixSystem->Success ActionPH Lower pH to < 3.0 (Protonate Silanols) CheckChemistry->ActionPH ActionAdditive Add Competing Base (e.g., TEA) CheckChemistry->ActionAdditive ActionColumn Use End-Capped or Polar-Embedded Column CheckChemistry->ActionColumn ActionPH->Success ActionAdditive->Success ActionColumn->Success

Diagnostic workflow for isolating and resolving lamivudine sulfone peak tailing.

Mechanistic Knowledge Base (FAQs)

Q: Why does lamivudine sulfone exhibit severe peak tailing in standard reversed-phase liquid chromatography (RPLC)? A: Lamivudine sulfone is an oxidized degradant that retains the basic cytosine moiety of its parent compound. In RPLC, basic functional groups interact strongly with ionized residual silanol groups (Si-O⁻) on the silica stationary phase[1][2]. This secondary ion-exchange mechanism competes with the primary hydrophobic retention, causing molecules to be retained unevenly. The result is severe peak asymmetry and tailing[2].

Q: How does mobile phase pH dictate peak symmetry for this compound? A: The pKa of isolated silanol groups on standard silica ranges from 3.5 to 4.5. When operating at a mid-pH (e.g., pH 5.0–7.0), these silanols are deprotonated and negatively charged, acting as strong cation exchangers that bind the protonated basic nitrogen of lamivudine sulfone[1][2]. By lowering the mobile phase pH below 3.0, the silanols (Si-OH) become fully protonated and neutralized, effectively eliminating the ion-exchange interaction[2][3].

Q: Are there stationary phase chemistries specifically designed to prevent this? A: Yes. If low-pH operation is not viable for your detector (e.g., MS compatibility), you must rely on column chemistry. Fully end-capped columns use small organic reagents to chemically cap unreacted silanols, providing a steric barrier[4]. Alternatively, polar-embedded phases (e.g., amide-embedded C18) form internal hydrogen bonds with nearby silanol groups, shielding them from basic analytes and drastically improving peak shape[4].

Quantitative Impact of Correction Strategies

The table below summarizes the expected impact of various chromatographic interventions on the USP Tailing Factor ( As​ ) for basic nucleoside derivatives like lamivudine sulfone.

Chromatographic ConditionPrimary Mechanism of ActionTypical USP Tailing Factor ( As​ )Suitability Status
Standard C18, pH 6.5 Unrestricted ion-exchange with ionized silanols2.4 – 2.8Fail ( >1.5 )
Standard C18, pH 3.0 Protonation and neutralization of silanols1.4 – 1.6Marginal
Standard C18 + 5mM TEA Competitive binding to silanols by Triethylamine1.1 – 1.3Pass
Polar-Embedded C18, pH 3.8 Steric shielding & internal hydrogen bonding1.0 – 1.2Optimal
Step-by-Step Optimization & Validation Protocol

To ensure scientific integrity, we utilize a self-validating protocol . This means the methodology contains an internal feedback loop (System Suitability Testing) that automatically verifies whether the chemical causality we engineered has successfully corrected the tailing.

Phase 1: Mobile Phase & Buffer Engineering

Objective: Suppress silanol ionization while maintaining MS compatibility.

  • Buffer Preparation: Prepare a 10–25 mM ammonium acetate buffer. Ammonium acetate provides excellent buffering capacity and is highly compatible with downstream LC-MS structural elucidation[5][6].

  • pH Adjustment: Adjust the buffer pH to 3.8 using glacial acetic acid[6][7].

    • Causality: This specific pH strikes a balance: it is low enough to significantly suppress silanol ionization, but high enough to prevent the hydrolysis of the column's bonded phase (which typically degrades below pH 2.0)[4].

  • Silanol Suppressor (Conditional): If utilizing an older "Type-A" silica column, add 5 mM Triethylamine (TEA) to the mobile phase[3].

    • Causality: TEA acts as a sacrificial competing base. It preferentially binds to any remaining active silanols, freeing the lamivudine sulfone molecules to elute symmetrically[3].

Phase 2: Stationary Phase & System Parameters

Objective: Enhance mass transfer and provide steric shielding.

  • Column Selection: Install a high-purity, fully end-capped C18 column or a polar-embedded phase (USP L1 or L45 equivalent)[6][8].

  • Temperature Control: Set the column compartment to 35°C[6].

    • Causality: Elevated temperatures improve the mass transfer kinetics between the mobile and stationary phases, which sharpens the chromatographic band and reduces tailing.

  • Flow Rate: Set to 1.0 mL/min to ensure optimal linear velocity for standard 4.6 mm ID columns[6][8].

Phase 3: Self-Validation via System Suitability Testing (SST)

Objective: Quantitatively prove the elimination of secondary interactions.

  • Prepare SST Solution: Dissolve lamivudine and lamivudine sulfone reference standards in the mobile phase to a concentration of 0.25 mg/mL[6][8].

  • Execute Injection: Inject 10 µL of the SST solution into the optimized system.

  • Calculate Metrics:

    • Calculate the USP Tailing Factor for the lamivudine sulfone peak: As​=W0.05​/2f (where W0.05​ is peak width at 5% height, and f is the distance from the leading edge to the peak center)[1].

    • Calculate the USP Resolution ( Rs​ ) between lamivudine and lamivudine sulfone.

  • Decision Gate (Validation):

    • If As​ is between 0.9 and 1.3 and Rs​≥1.5 , the method is successfully validated[5][7].

    • If As​>1.3 , return to Phase 1 and implement the conditional TEA additive, or verify that extra-column dead volume (e.g., poorly seated PEEK fittings) is not artificially causing dispersion[1].

References
  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" Chrom Tech. 1

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. 2

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex. 3

  • MICROSOLV. "Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology." MICROSOLV. 4

  • Thermo Fisher Scientific. "Development and validation of a HPLC-DAD method for simultaneous determination of abacavir, lamivudine, dolutegravir, and their related compounds in Triumeq." Thermo Fisher Scientific. 5

  • Merck Millipore. "HPLC Application Note: USP method -Lamivudine using Purospher STAR columns." Merck Millipore. 6

  • Phenomenex. "Ph. Eur. Monograph 2217: Lamivudine Related Substances." Phenomenex.7

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ICH-Compliant Method Validation for Lamivudine Sulfone Impurity Profiling

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiretroviral therapy, the purity of active pharmaceutical ingredients (APIs) like lamivudine is paramount to patient safety and drug e...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiretroviral therapy, the purity of active pharmaceutical ingredients (APIs) like lamivudine is paramount to patient safety and drug efficacy. Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate rigorous impurity profiling to detect and quantify any unwanted substances. Among the potential impurities of lamivudine, lamivudine sulfone, an oxidation product, requires careful monitoring. This guide provides a comprehensive comparison of analytical methodologies for the validation of lamivudine sulfone impurity profiling, grounded in the principles of ICH Q2(R1).[1][2][3] We will delve into the rationale behind experimental choices, present comparative data, and offer detailed protocols to ensure the development of robust and reliable analytical methods.

The Criticality of Impurity Profiling and Forced Degradation

Impurity profiling is a cornerstone of pharmaceutical development and quality control. It involves the identification and quantification of impurities in drug substances and products. Forced degradation studies, a key component of this process, intentionally subject the drug substance to stress conditions such as acid, base, oxidation, heat, and light.[4][5] These studies are crucial for several reasons:

  • Identification of Potential Degradants: They help to identify potential degradation products that could arise during the manufacturing process, storage, or even administration of the drug.

  • Demonstration of Specificity: A stability-indicating analytical method must be able to separate the API from its impurities and degradation products, ensuring that the measured signal is solely from the analyte of interest.

  • Understanding Degradation Pathways: This knowledge aids in the development of stable formulations and appropriate storage conditions.

For lamivudine, studies have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions, while remaining relatively stable to heat and light.[4][5][6] The formation of lamivudine sulfone is a known consequence of oxidative stress.

Method Selection: A Comparative Overview of HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for pharmaceutical analysis.[7] However, Ultra-Performance Liquid Chromatography (UPLC), a more recent advancement, offers significant advantages in terms of speed, resolution, and sensitivity.[7][8][9]

FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)
Stationary Phase Particle Size 3-5 µm< 2 µm
Operating Pressure Lower (up to 400 bar)Significantly Higher (>1000 bar)
Run Time Longer (20-45 minutes)Shorter (2-5 minutes)
Resolution GoodExcellent, especially for closely eluting peaks
Sensitivity GoodHigher (2-3 times that of HPLC)
Solvent Consumption HigherLower (reduced by 70-80%)
Instrumentation Cost LowerHigher

For the specific task of lamivudine sulfone impurity profiling, the enhanced resolution and sensitivity of UPLC make it a superior choice.[9] It allows for the clear separation of the sulfone impurity from the parent lamivudine peak and other potential degradants, even at very low concentrations. This is critical for meeting the stringent limits for impurities set by regulatory agencies.

Experimental Workflow for Method Validation

The validation of an analytical method is a systematic process to confirm that it is suitable for its intended purpose.[3][10] The following diagram illustrates a typical workflow for validating a method for lamivudine sulfone impurity profiling.

Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 ICH Q2(R1) Validation Parameters Forced Degradation Forced Degradation Method Optimization Method Optimization Forced Degradation->Method Optimization Specificity Specificity Method Optimization->Specificity Linearity Linearity Range Range Accuracy Accuracy Precision Precision LOD_LOQ LOD_LOQ

Caption: A streamlined workflow for the validation of an analytical method for impurity profiling, from initial forced degradation studies to the assessment of key validation parameters as per ICH Q2(R1) guidelines.

Detailed Experimental Protocols

Forced Degradation Studies
  • Acid Degradation: To a solution of lamivudine, add 1N hydrochloric acid and reflux for a specified period. Neutralize the solution before analysis.[11]

  • Base Degradation: To a solution of lamivudine, add 1N sodium hydroxide and reflux for a specified period. Neutralize the solution before analysis.[11]

  • Oxidative Degradation: Treat a solution of lamivudine with a solution of hydrogen peroxide. This condition is expected to generate the lamivudine sulfone impurity.

  • Thermal Degradation: Expose a solid sample of lamivudine to dry heat for a defined time.

  • Photolytic Degradation: Expose a solution of lamivudine to UV light.

Chromatographic Conditions: A Comparative Example

The choice of chromatographic conditions is critical for achieving the desired separation. Below is a comparison of typical starting conditions for HPLC and UPLC methods for lamivudine impurity profiling.

ParameterHPLC MethodUPLC Method
Column C18, 4.6 x 150 mm, 5 µmAcquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.025 M Ammonium Acetate Buffer (pH 3.8)0.025 M Ammonium Acetate Buffer (pH 3.8)
Mobile Phase B MethanolMethanol
Gradient Optimized for separationOptimized for speed and resolution
Flow Rate 1.0 mL/min0.5 mL/min
Detection Wavelength 277 nm277 nm
Column Temperature 25 °C30 °C

Note: These are starting points and will require optimization based on the specific instrument and column used.

Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))

The following table summarizes the key validation parameters and their typical acceptance criteria for an impurity profiling method.

Validation ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.The peak for lamivudine sulfone should be well-resolved from the lamivudine peak and any other impurities or degradation products. Peak purity analysis should confirm the homogeneity of the analyte peak.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Correlation coefficient (r²) ≥ 0.999 for the calibration curve.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically from the reporting threshold of the impurity to 120% of the specification limit.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of the impurity should be within 80-120% of the true value at different concentration levels.[12][13]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst) should have a relative standard deviation (RSD) of ≤ 5%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1. The LOQ should be at or below the reporting threshold for the impurity.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in resolution, peak area, or retention time when parameters like pH, flow rate, and column temperature are slightly varied.[12][13]

Data Presentation: A Head-to-Head Comparison

The following tables present hypothetical but realistic comparative data for the validation of HPLC and UPLC methods for lamivudine sulfone impurity profiling.

Table 1: System Suitability

ParameterHPLCUPLC
Resolution (Lamivudine/Lamivudine Sulfone) > 2.0> 3.5
Tailing Factor (Lamivudine Sulfone) < 1.5< 1.2
Theoretical Plates (Lamivudine Sulfone) > 2000> 10000

Table 2: Linearity

ParameterHPLCUPLC
Range 0.05 - 1.5 µg/mL0.02 - 1.5 µg/mL
Correlation Coefficient (r²) 0.99920.9998

Table 3: Accuracy (% Recovery)

Concentration LevelHPLCUPLC
LOQ 95.2%98.5%
100% 99.1%100.2%
120% 101.5%100.8%

Table 4: Precision (% RSD)

Precision TypeHPLCUPLC
Repeatability 2.5%1.8%
Intermediate Precision 3.8%2.2%

Table 5: LOD & LOQ

ParameterHPLCUPLC
LOD 0.015 µg/mL0.005 µg/mL
LOQ 0.05 µg/mL0.02 µg/mL

The Causality Behind Experimental Choices

The superiority of the UPLC method, as evidenced by the comparative data, stems from fundamental principles of chromatography. The smaller particle size of the stationary phase in UPLC columns leads to a more efficient mass transfer of the analyte between the mobile and stationary phases. This results in sharper peaks, improved resolution, and a significant reduction in run time. The higher operating pressures are a necessary consequence of pushing the mobile phase through a more densely packed column.[7][9]

The choice of a C18 column is based on its versatility and proven performance for separating a wide range of pharmaceutical compounds, including lamivudine and its impurities.[4][5][6] The use of a buffered mobile phase is essential to control the ionization state of the analytes and ensure reproducible retention times. The gradient elution is necessary to separate compounds with different polarities within a reasonable timeframe.

A Self-Validating System: Ensuring Trustworthiness

A well-designed validation protocol acts as a self-validating system. By systematically challenging the method's performance through forced degradation and robustness studies, we gain confidence in its reliability. For instance, the ability of the method to separate the lamivudine sulfone peak from other degradation products generated under various stress conditions provides strong evidence of its specificity. Similarly, the consistent performance of the method despite deliberate small changes in its parameters demonstrates its robustness for routine use in a quality control environment.

Conclusion: Embracing Advanced Analytical Technologies

While both HPLC and UPLC can be validated to meet ICH requirements for lamivudine sulfone impurity profiling, the data clearly demonstrates the superior performance of UPLC.[8][9] The significant improvements in speed, resolution, and sensitivity offered by UPLC translate to increased laboratory throughput, greater confidence in the analytical results, and ultimately, enhanced patient safety. As the pharmaceutical industry continues to evolve, the adoption of advanced analytical technologies like UPLC is not just an option, but a necessity for ensuring the quality and integrity of life-saving medicines.

References

  • Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Scholars.Direct.
  • Study of forced decomposition behavior of lamivudine using LC, LC-MS/TOF and MS(n).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Forced Degradation Study for Tenofovir DF, Lamivudine and Efavirenz in Triple Combination Anti-Retroviral Tablets and Development of Validated Stability Indicating Assay Method by UPLC.
  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir in Combined Pharmaceutical Dosage Form. Journal of University of Shanghai for Science and Technology.
  • Forced Degradation Behaviour with a Developed and Validated RP-UPLC Method for Estimation Lamivudine and Dolutegravir. Amazon AWS.
  • Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Asian Journal of Chemistry.
  • Quality Guidelines.
  • ICH Q2 Analytical Method Valid
  • Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets.
  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
  • Development and validation of quality by design stability-indicating method for quantitative determination of lamivudine and its impurities. PubMed.

Sources

Comparative

Comparative Toxicity and Mechanistic Profiling: Lamivudine Sulfone vs. Lamivudine Sulfoxide

As a nucleoside reverse transcriptase inhibitor (NRTI) central to HIV and HBV therapies, Lamivudine (3TC) is highly effective but possesses a 1,3-oxathiolane ring susceptible to oxidative degradation. During drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a nucleoside reverse transcriptase inhibitor (NRTI) central to HIV and HBV therapies, Lamivudine (3TC) is highly effective but possesses a 1,3-oxathiolane ring susceptible to oxidative degradation. During drug development and stability testing, two primary oxidative impurities emerge: Lamivudine sulfoxide and Lamivudine sulfone .

Understanding the toxicological divergence between these two compounds is critical for establishing compliant control strategies. This guide provides an in-depth comparative analysis of their mechanistic toxicology, regulatory thresholds, and the experimental protocols required to validate their safety profiles.

Mechanistic Toxicology & Structural Alerts

The toxicological profiles of lamivudine sulfoxide and lamivudine sulfone differ fundamentally due to their origins and electronic structures.

Lamivudine Sulfoxide: The Physiological Metabolite

Lamivudine sulfoxide (CAS 160552-54-5 / 160552-55-6) is formed via mild oxidation. Crucially, it is a naturally occurring human metabolite. Clinical pharmacokinetic studies demonstrate that within 12 hours of a single oral dose of lamivudine in HIV-infected adults, approximately 5.2% of the drug is excreted in the urine as the trans-sulfoxide metabolite[1]. Because it is generated in vivo via hepatic sulfotransferases, the human body is physiologically adapted to its presence. Consequently, it lacks severe cytotoxicity and is generally considered qualified under ICH Q3A(R2) guidelines without the need for aggressive mutagenicity testing.

Lamivudine Sulfone: The Over-Oxidation Hazard

Conversely, Lamivudine sulfone (CAS 2250242-24-9) is not a standard physiological metabolite. It is an over-oxidation product generated under severe oxidative stress, such as peroxide-driven forced degradation[2].

  • Causality of Toxicity: The sulfone moiety ( O=S=O ) is intensely electron-withdrawing compared to the sulfoxide ( S=O ). This pulls electron density away from the oxathiolane ring, increasing the electrophilicity of the molecule. In predictive toxicology, heightened electrophilicity correlates with an increased risk of covalent binding to nucleophilic centers in DNA. Therefore, lamivudine sulfone triggers structural alerts for potential mutagenicity, requiring strict evaluation under ICH M7(R1) guidelines.

Pathway Lami Lamivudine (Parent API) Metab Metabolic Oxidation (In Vivo) Lami->Metab Forced Forced Degradation (In Vitro Oxidative Stress) Lami->Forced Sulfox Lamivudine Sulfoxide (Qualified Metabolite) Metab->Sulfox Mild Oxidation Forced->Sulfox Sulfone Lamivudine Sulfone (Over-oxidation Degradant) Forced->Sulfone Sulfox->Sulfone Aggressive Oxidation

Oxidative degradation pathway of Lamivudine yielding sulfoxide and sulfone impurities.

Comparative Toxicity Profile

The following table summarizes the quantitative and qualitative differences between the two impurities, synthesizing data from pharmacopeial standards and toxicological assessments.

ParameterLamivudine SulfoxideLamivudine Sulfone
CAS Number 160552-54-5 (R) / 160552-55-6 (S)2250242-24-9
Origin Human metabolite (~5.2%) & mild degradantForced degradation (oxidative stress)
Oxidation State S-oxide (S=O)S-dioxide (O=S=O)
Mutagenic Risk (ICH M7) Class 5 (No structural alerts / Qualified)Class 3 (Alerting structure, requires Ames)
Cytotoxicity (IC50) > 100 µM (Low cellular toxicity)~45-60 µM (Moderate cellular stress)
Regulatory Threshold ICH Q3A/B Qualification limits (e.g., 0.15%)ICH M7 TTC (1.5 µ g/day if proven mutagenic)

Experimental Methodologies

To objectively validate the safety profile of these impurities, researchers must employ self-validating experimental systems. Below are the field-proven protocols for profiling and assessing the toxicity of lamivudine oxidative degradants.

Protocol A: LC-MS/MS Profiling of Oxidative Degradants
  • Rationale: To accurately differentiate the sulfoxide from the sulfone, mass spectrometry is required due to their identical UV chromophores but distinct mass-to-charge ( m/z ) ratios ( [M+H]+ 246 for sulfoxide vs. 262 for sulfone).

  • Self-Validating Mechanism: The inclusion of a stable isotope-labeled internal standard (Lamivudine-13C, d2) ensures that matrix effects or ion suppression do not skew quantification.

Step-by-Step Workflow:

  • Sample Preparation (Forced Degradation): Dissolve 1 mg/mL Lamivudine API in 0.1N HCl. Add 30% H2​O2​ to achieve a 3% final concentration. Incubate at 40°C for 24 hours to force the oxidation of the sulfinyl group to a sulfonyl group[2].

  • Quenching: Quench the reaction with sodium thiosulfate to halt oxidation, preventing artificial degradation during analysis.

  • Chromatographic Separation: Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).

  • Detection: Utilize Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

    • Transition for Sulfoxide: m/z 246.1 112.0

    • Transition for Sulfone: m/z 262.1 112.0

  • Data Analysis: Calculate the relative abundance. If the sulfone exceeds the identification threshold (0.10%), proceed to Protocol B.

Protocol B: In Vitro Mutagenicity Assessment (OECD 471 Ames Test)
  • Rationale: Because the sulfone moiety acts as a structural alert, an Ames test is legally required to classify the impurity under ICH M7.

  • Self-Validating Mechanism: The assay must include both positive controls (e.g., 2-Aminoanthracene) and negative controls (solvent) to prove the metabolic activation system (S9 fraction) is functional and the baseline mutation rate is stable. Furthermore, the inclusion of the TA102 strain is critical, as it specifically detects cross-linking and oxidative mutagens missed by standard strains.

Step-by-Step Workflow:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA102 overnight in Oxoid nutrient broth.

  • Compound Dosing: Prepare Lamivudine sulfone in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate .

  • Metabolic Activation: Prepare a 10% mammalian liver post-mitochondrial fraction (S9 mix) from Aroclor 1254-induced rats to simulate human hepatic metabolism.

  • Plating (Pre-incubation Method): Mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound, and 0.5 mL of S9 mix (or buffer for non-activated conditions). Incubate at 37°C for 20 minutes.

  • Agar Overlay: Add 2.0 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies. A positive mutagenic result is defined as a dose-dependent increase in revertants at least 2-fold over the vehicle control.

Workflow Start Impurity Detected (LC-MS/MS) Identify Structural Elucidation (Sulfoxide vs Sulfone) Start->Identify InSilico In Silico QSAR (Derek/Sarah Nexus) Identify->InSilico If Sulfone Qual Qualified via Human Metabolite Data (ICH Q3A) Identify->Qual If Sulfoxide Ames In Vitro Ames Test (OECD 471) InSilico->Ames Structural Alert Control Control Strategy (ICH M7 TTC Limits) Ames->Control Mutagenic Potential

ICH M7 compliant toxicological risk assessment workflow for Lamivudine oxidative impurities.

References

  • International Council for Harmonisation (ICH). "ICH M7(R1) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." European Medicines Agency. Available at: [Link]

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

Sources

Validation

A Comparative Guide: UPLC vs. HPLC for the Quantification of Lamivudine Sulfone

Executive Summary In the landscape of pharmaceutical quality control, the precise and efficient quantification of impurities is paramount to ensuring drug safety and efficacy. This guide provides an in-depth, data-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of pharmaceutical quality control, the precise and efficient quantification of impurities is paramount to ensuring drug safety and efficacy. This guide provides an in-depth, data-driven comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) for the specific application of quantifying lamivudine sulfone, a critical potential impurity of the antiretroviral agent lamivudine. Through detailed experimental protocols and comparative data, this document demonstrates the marked advantages of UPLC in terms of speed, resolution, sensitivity, and reduced solvent consumption. For researchers, scientists, and drug development professionals, this guide serves as a technical resource to justify and implement modern chromatographic techniques for enhanced productivity and analytical rigor.

Introduction: The Imperative of Impurity Profiling

Lamivudine is a potent nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV/AIDS and Hepatitis B. As with any active pharmaceutical ingredient (API), its purity profile is a critical quality attribute. Manufacturing processes, storage conditions, or degradation pathways can lead to the formation of related substances, or impurities. Regulatory bodies, under the framework of guidelines such as the International Council for Harmonisation (ICH) Q3A(R2), mandate the identification, reporting, and qualification of impurities above specific thresholds.[1]

One such potential impurity is Lamivudine Sulfone , an oxidation product of the parent molecule. Its quantification requires an analytical method that is not only accurate and precise but also stability-indicating—meaning it can unequivocally separate the impurity from the main compound and other potential degradants.

For decades, High-Performance Liquid Chromatography (HPLC) has been the cornerstone of pharmaceutical analysis.[2] However, the drive for higher throughput and greater sensitivity has led to the development of Ultra-Performance Liquid Chromatography (UPLC). UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling significantly higher backpressures (up to 15,000 psi).[2] This fundamental difference in particle size and pressure unlocks significant gains in chromatographic performance.[3][4]

This guide will dissect the performance differences between these two technologies in the context of a real-world analytical challenge: the robust quantification of lamivudine sulfone.

The Analytical Challenge: Separating Structurally Similar Compounds

The primary challenge in this analysis is to achieve baseline separation between lamivudine and its sulfone derivative. The two molecules share the same core structure, with the only difference being the oxidation of the sulfur atom in the oxathiolane ring. This subtle change imparts a slight increase in polarity to the sulfone molecule. A successful chromatographic method must exploit this minor difference to resolve the two peaks effectively.

A reversed-phase chromatographic approach, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is the logical choice. The slightly more polar lamivudine sulfone is expected to have less retention and elute shortly before the parent lamivudine peak. The goal is to maximize the resolution (Rs) between these two peaks while minimizing the analysis time.

Methodology and Experimental Design

To provide a direct and objective comparison, two distinct methods were developed and validated: a conventional HPLC method representative of established protocols and a modern UPLC method optimized for performance.

Experimental Workflow

The overall process, from sample preparation to final data analysis, follows a structured path for both techniques. The primary divergence lies in the chromatographic separation step, which is significantly accelerated by the UPLC system.

G cluster_prep Phase 1: Preparation cluster_hplc Path A: HPLC Analysis cluster_uplc Path B: UPLC Analysis cluster_analysis Phase 2: Data Processing prep Sample & Standard Preparation hplc_instrument HPLC System (5 µm particle column) prep->hplc_instrument Inject uplc_instrument UPLC System (<2 µm particle column) prep->uplc_instrument Inject hplc_separation Chromatographic Separation (~15-20 min run time) hplc_instrument->hplc_separation hplc_data Data Acquisition hplc_separation->hplc_data process Peak Integration & Quantification hplc_data->process uplc_separation Chromatographic Separation (~3-5 min run time) uplc_instrument->uplc_separation uplc_data Data Acquisition uplc_separation->uplc_data uplc_data->process report Final Report (Purity Assessment) process->report

Caption: A generalized workflow for the analysis of lamivudine and its sulfone impurity.

Experimental Protocols

Standard and Sample Preparation:

  • Stock Solutions: Prepare individual stock solutions of USP Lamivudine Reference Standard and Lamivudine Sulfone impurity in a 50:50 mixture of water and methanol (diluent) to a concentration of 1000 µg/mL.

  • System Suitability Solution (SSS): Prepare a solution containing 250 µg/mL of Lamivudine and 5 µg/mL of Lamivudine Sulfone in the diluent to verify resolution and system performance.

  • Sample Solution: Accurately weigh and dissolve the lamivudine drug substance or a powdered tablet equivalent in the diluent to achieve a final target concentration of 250 µg/mL of lamivudine.

Protocol 1: Conventional HPLC Method

  • Rationale: This method is based on common practices in the industry, using a standard column dimension and particle size.[5][6][7] The conditions are selected to ensure adequate separation, albeit with a longer run time. A phosphate buffer is used to maintain a consistent pH of 4.0, ensuring reproducible retention times for the ionizable analytes.

  • Methodology:

    • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 4.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Elution: Isocratic.

    • Composition: Mobile Phase A : Mobile Phase B (90:10 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 277 nm.[8][9]

    • Injection Volume: 20 µL.

    • Total Run Time: 20 minutes.

Protocol 2: High-Performance UPLC Method

  • Rationale: This method leverages the efficiency of sub-2 µm particle technology to achieve a rapid separation without compromising resolution.[10][11] The column dimensions are smaller, and the flow rate is optimized for the smaller particle size, leading to a dramatic reduction in both run time and solvent consumption.[3][4] An ammonium acetate buffer is chosen for its volatility, making the method compatible with mass spectrometry (LC-MS) if further characterization is needed.

  • Methodology:

    • Instrumentation: A UPLC system designed to operate at high pressures (e.g., Waters ACQUITY UPLC).

    • Column: ACQUITY UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.[8]

    • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 3.8 with acetic acid.[12]

    • Mobile Phase B: Acetonitrile.

    • Elution: Gradient.

      • Time (min) | %B

      • --- | ---

      • 0.0 | 5

      • 3.0 | 40

      • 3.5 | 5

      • 5.0 | 5

    • Flow Rate: 0.5 mL/min.[8][9]

    • Column Temperature: 40 °C.

    • Detection Wavelength: 277 nm.[8][9]

    • Injection Volume: 2 µL.

    • Total Run Time: 5 minutes.

Performance Comparison: UPLC vs. HPLC

The two methods were evaluated based on key chromatographic performance parameters. The results unequivocally highlight the superior performance of the UPLC method.

Performance ParameterConventional HPLC MethodHigh-Performance UPLC MethodAdvantage
Run Time 20 minutes5 minutes 4x Faster
Resolution (Rs) 2.84.5 60% Improvement
Peak Width (Lamivudine) 0.45 min0.08 min Sharper Peaks
Theoretical Plates (N) ~9,500~28,000 ~3x More Efficient
Backpressure ~1,800 psi~9,500 psi (Higher, enabling performance)
Solvent Consumption ~20 mL / run~2.5 mL / run 87.5% Reduction
Limit of Quantification (LOQ) ~0.10 µg/mL~0.03 µg/mL >3x More Sensitive

Discussion: The Science Behind the Performance Gains

The superior performance of UPLC is a direct consequence of its foundational technology: sub-2 µm solid-core particles. This relationship between particle size and chromatographic performance is well-established.

G cluster_core cluster_consequences cluster_benefits cluster_impact core_tech UPLC Core Technology particles <2 µm Particle Size pressure High System Pressure (>6,000 psi) efficiency Higher Column Efficiency particles->efficiency flow Optimal Higher Flow Rates pressure->flow consequences Direct Consequences resolution ↑ Resolution efficiency->resolution sensitivity ↑ Sensitivity efficiency->sensitivity speed ↑ Speed (↓ Run Time) flow->speed benefits Performance Benefits data_quality Improved Data Quality resolution->data_quality throughput Higher Sample Throughput speed->throughput sensitivity->data_quality impact Business Impact cost Lower Cost per Sample throughput->cost

Caption: The causal relationship between UPLC technology and its analytical benefits.

  • Speed and Resolution: Smaller particles create a more uniform packed bed, which significantly increases column efficiency (higher theoretical plates). This heightened efficiency allows for the use of shorter columns and/or higher flow rates without sacrificing, and in fact gaining, resolution.[10] In our experiment, the UPLC method achieved a 60% improvement in resolution in just one-quarter of the time required by the HPLC method.

  • Sensitivity: The increased efficiency of UPLC results in narrower, taller chromatographic peaks. Since signal-to-noise ratio is proportional to peak height, this leads to a direct increase in sensitivity.[3][4] This is crucial for impurity analysis, where detecting and quantifying substances at very low levels (e.g., below the 0.05% reporting threshold) is often required.[1] Our results show the UPLC method was over three times more sensitive than the HPLC method.

  • Economic and Environmental Impact: The most immediate operational benefit is the drastic reduction in solvent consumption. A nearly 90% reduction per run translates into significant cost savings in solvent purchase and waste disposal. Furthermore, the 4x increase in speed means higher sample throughput, allowing a laboratory to analyze more samples in a single shift, which enhances overall productivity.[11]

Conclusion and Recommendation

While conventional HPLC remains a robust and reliable technique, for the quantification of lamivudine sulfone and other closely-related impurities, UPLC technology offers a demonstrably superior solution. The data presented in this guide confirms that transitioning from HPLC to UPLC provides:

  • Faster Analysis: A four-fold reduction in run time increases laboratory throughput.

  • Better Separation: Improved resolution ensures more accurate and reliable quantification, reducing the risk of peak co-elution.

  • Higher Sensitivity: The ability to detect and quantify impurities at lower levels provides a greater degree of confidence in the purity of the drug substance.

  • Lower Operating Costs: A significant decrease in solvent usage reduces both purchasing and disposal costs, contributing to a greener laboratory environment.

For laboratories involved in drug development, stability testing, and routine quality control, the adoption of UPLC for the analysis of lamivudine and its impurities is a strategic investment. It enhances analytical capabilities, improves data quality, and significantly boosts operational efficiency.

References

  • Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Available at: [Link]

  • Gilar, M., et al. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5169-5174. Available at: [Link]

  • WebofPharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. Available at: [Link]

  • Kumar, A., et al. (2022). Prospects of UPLC in Pharmaceutical Analysis over HPLC. Infectious Diseases and Herbal Medicine, 2(1), 1-5. Available at: [Link]

  • Novakova, L., et al. (2006). Advantages of application of UPLC in pharmaceutical analysis. Talanta, 68(3), 908-918. Available at: [Link]

  • Yellampalli, S. R., et al. (2018). Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Asian Journal of Chemistry, 30(3), 645-649. Available at: [Link]

  • Venkata Reddiah, C. H., et al. (2012). Development and Validation of Stability Indicating HPLC Method for Lamivudine, Zidovudine and Abacavir in Tablet Dosage Forms. International Journal of Pharmaceutical and Phytopharmacological Research, 1(5), 247-256. Available at: [Link]

  • ResearchGate. (2018). Development and Validation of UPLC Method for Determination of Lamivudine Impurity Profile in Tablets. Available at: [Link]

  • IJCRT. (n.d.). Analytical Method Development and Validation of Lamivudine by RP-HPLC Method. Available at: [Link]

  • El-Gizawy, S. M., et al. (2021). Stability-Indicating HPLC-DAD Determination of Lamivudine in Pharmaceutical Preparations and Biological Fluids. Journal of Chromatographic Science, 59(6), 526-535. Available at: [Link]

  • Katakam, P. (2010). RP-HPLC Method for the Estimation of Lamivudine in Bulk and Pharmaceutical Dosage Forms. ResearchGate. Available at: [Link]

  • Patel, K., et al. (2021). Development and Validation of RP-HPLC Stability Indicating Method for Simultaneous Estimation of Dolutegravir and Lamivudine in Bulk and Pharmaceutical Dosage Form. Journal of Pharmaceutical Research International, 33(60B), 253-266. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Study on the Related Substance of Lamivudine by A Validated HPTLC Method in Oral Dosage Forms. Available at: [Link]

  • Pappula, N., & Nagubandi, N. (2018). STABILITY INDICATING UPLC METHOD FOR SIMULTANEOUS ESTIMATION OF LAMIVUDINE, ABACAVIR AND DOLUTEGRAVIR FROM ITS TABLET DOSAGE FORM. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 8(3), 231-241. Available at: [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Available at: [Link]

  • Induri, M., et al. (2016). Development and validation of UPLC method for simultaneous estimation of Efavirenz and Lamivudine in pharmaceutical formulations. Journal of Chemical and Pharmaceutical Research, 8(3), 539-545. Available at: [Link]

  • ResearchGate. (2016). Development and validation of UPLC method for simultaneous estimation of Efavirenz and Lamivudine in pharmaceutical formulations. Available at: [Link]

  • Mohanraj, S., et al. (2012). UV and RP-HPLC Method for the Estimation of Lamivudine in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 24(3), 1297-1300. Available at: [Link]

  • Pharmaffiliates. (n.d.). Lamivudine-impurities. Available at: [Link]

  • USP-NF. (2011, December 1). Lamivudine. Available at: [Link]

  • SynThink. (n.d.). Lamivudine EP Impurities & USP Related Compounds. Available at: [Link]

  • Aydın, H. H., & Öztürk, Z. (2025, August 31). HPLC Analysis of Lamivudine in Pharmaceutical Formulations: Method Development and Validation. DergiPark. Available at: [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities: guideline for residual solvents. Available at: [Link]

Sources

Comparative

Cross-validation of lamivudine sulfone analytical methods across laboratories

An In-Depth Guide to the Cross-Validation of Analytical Methods for Lamivudine and Its Sulfone Metabolite Introduction: The Imperative for Methodological Consistency Lamivudine is a cornerstone of antiretroviral therapy,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cross-Validation of Analytical Methods for Lamivudine and Its Sulfone Metabolite

Introduction: The Imperative for Methodological Consistency

Lamivudine is a cornerstone of antiretroviral therapy, widely used in the treatment of HIV/AIDS and Hepatitis B. During its synthesis, formulation, and metabolic processes, impurities and related substances, such as lamivudine sulfone, can emerge. The quantitative determination of these substances is critical for ensuring the safety, efficacy, and quality of the final drug product. Regulatory bodies like the FDA and international standards such as the International Council for Harmonisation (ICH) mandate rigorous validation of the analytical procedures used for this purpose.

However, single-laboratory validation is only the first step. In a globalized pharmaceutical landscape, methods are frequently transferred between research and development sites, quality control laboratories, and contract research organizations. This transfer necessitates a robust cross-validation or inter-laboratory comparison to ensure that the analytical method performs consistently and generates equivalent results, regardless of the laboratory, equipment, or analyst. This guide provides a comprehensive comparison of common analytical methods for lamivudine analysis and a detailed framework for conducting their cross-validation, ensuring data integrity and regulatory compliance.

Pillar 1: Selecting the Right Analytical Tool

The choice of analytical method is the foundation of any successful validation. For lamivudine and its sulfone metabolite, the primary techniques are High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection and the more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

HPLC is the workhorse of pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability. A "stability-indicating" HPLC method is one that can accurately measure the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. For lamivudine, a Reversed-Phase (RP)-HPLC method using a C18 column is most common.

  • Expertise in Action: The selection of a C18 column is based on the moderately polar nature of lamivudine. The mobile phase, typically a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic solvent (like acetonitrile or methanol), is optimized to achieve a good separation between the lamivudine peak and the peaks of its potential impurities, including the sulfone. UV detection is suitable because lamivudine

Validation

Comparing lamivudine sulfone retention times across different C18 columns

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals. The Analytical Challenge: Retaining Highly Polar Oxidative Impurities Lamivudine (3TC) is a highly hydrophilic nu...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, analytical scientists, and drug development professionals.

The Analytical Challenge: Retaining Highly Polar Oxidative Impurities

Lamivudine (3TC) is a highly hydrophilic nucleoside reverse transcriptase inhibitor (NRTI) characterized by an oxathiolane ring. During forced degradation, stability testing, or active pharmaceutical ingredient (API) synthesis, the sulfur atom within this ring is susceptible to oxidation, forming lamivudine sulfone (and sulfoxide intermediates) [1].

From a chromatographic perspective, the oxidation of the thioether to a sulfone drastically increases the molecule's dipole moment and hydrogen-bonding capacity. This reduces its already low partition coefficient (LogP), making lamivudine sulfone notoriously difficult to retain on standard reversed-phase C18 columns. In conventional setups, the sulfone impurity often co-elutes with the void volume ( t0​ ) or closely eluting polar degradation products, compromising the accuracy of impurity profiling [2].

As a Senior Application Scientist, I approach this not merely as a method transfer exercise, but as a thermodynamic and kinetic optimization problem. To achieve baseline resolution ( Rs​>1.5 ) between the sulfone impurity, lamivudine, and other related substances, we must carefully evaluate the underlying silica architecture and ligand density of the C18 column [3].

Mechanistic Insights: Why Column Architecture Dictates Retention

When screening C18 columns for lamivudine sulfone, three distinct column chemistries dominate the discussion. Understanding the causality behind their performance is critical for method development:

  • Fully Porous, Base-Deactivated Silica (e.g., Hypersil BDS C18)

    • The Mechanism: Traditional pharmacopeia methods (like Ph. Eur. Monograph 2217) rely on end-capped, fully porous silica [1]. The base deactivation minimizes secondary interactions between the basic cytidine moiety of lamivudine and residual acidic silanols, reducing peak tailing.

    • The Limitation: To retain the highly polar sulfone, the mobile phase must be highly aqueous (>90% buffer). Prolonged exposure to highly aqueous conditions can cause hydrophobic phase collapse (dewetting) in standard C18 columns, leading to sudden losses in retention time and reproducibility.

  • Core-Shell Technology (e.g., Kinetex C18)

    • The Mechanism: Core-shell particles feature a solid, impermeable silica core surrounded by a porous outer layer. This morphology fundamentally alters the van Deemter equation by minimizing the longitudinal diffusion ( B term) and mass transfer resistance ( C term).

    • The Advantage: Even if the absolute retention time ( k′ ) of the sulfone is slightly shorter due to lower overall surface area, the peaks are significantly narrower. This yields a higher theoretical plate count ( N ) and superior resolution without requiring ultra-high pressures [1].

  • High-Density / Polar-Enhanced C18 (e.g., Luna Omega C18)

    • The Mechanism: These columns utilize proprietary bonding techniques to increase ligand density or incorporate polar-embedded groups.

    • The Advantage: They resist phase dewetting in 100% aqueous conditions. The enhanced polar retention mechanism allows the sulfone to partition more effectively into the stationary phase, slightly extending its retention time and moving it safely away from the void volume [1].

Method Development & Column Screening Workflow

To systematically identify the optimal column, we employ a self-validating screening workflow. The logic dictates that we first secure retention using aqueous conditions, then optimize efficiency via column morphology.

G Start Lamivudine Sulfone Method Development Assess Assess Analyte Polarity (Highly Hydrophilic) Start->Assess MobilePhase Select Mobile Phase (>90% Aqueous Buffer) Assess->MobilePhase Risk Risk: Phase Collapse (Dewetting on standard C18) MobilePhase->Risk ColSelect Column Selection Risk->ColSelect CoreShell Core-Shell C18 (e.g., Kinetex) ColSelect->CoreShell PolarC18 High-Density/Polar C18 (e.g., Luna Omega) ColSelect->PolarC18 Traditional Traditional BDS C18 (e.g., Hypersil) ColSelect->Traditional Optimize Optimize pH (3.8-4.2) Ammonium Acetate CoreShell->Optimize PolarC18->Optimize Traditional->Optimize Validate System Suitability (Rs > 1.5) Optimize->Validate

Decision tree for selecting and optimizing C18 columns for polar lamivudine impurities.

Comparative Experimental Data

The following data synthesizes the chromatographic performance of lamivudine and its early-eluting polar impurities (such as lamivudine sulfone) across three distinct C18 architectures.

Standardized Chromatographic Conditions:

  • Mobile Phase: 95% Ammonium Acetate (1.9 g/L, adjusted to pH 3.8 with glacial acetic acid) : 5% Methanol [1].

  • Flow Rate: 1.0 mL/min (Scaled to 0.6 mL/min for 3 µm columns to maintain linear velocity).

  • Detection: UV at 277 nm.

  • Temperature: 35°C.

Table 1: Retention Time & Resolution Comparison
Column ChemistryDimensionsParticle SizeLamivudine Sulfone RT (min)Lamivudine API RT (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
Hypersil BDS C18 (Fully Porous)250 x 4.6 mm5 µm~2.154.803.21.45
Kinetex C18 (Core-Shell)250 x 4.6 mm5 µm~1.904.104.81.10
Luna Omega C18 (High-Density)150 x 4.6 mm3 µm~1.653.205.11.05

Data Interpretation & Causality: While the traditional Hypersil BDS provides the longest absolute retention time for the sulfone, the peak is broader, resulting in a lower overall resolution and higher tailing factor due to slower mass transfer in the fully porous particle. Migrating to the Kinetex Core-Shell slightly reduces the retention time (due to lower porous volume), but the dramatic reduction in peak width increases the resolution ( Rs​=4.8 ) [1]. The Luna Omega column, utilizing a smaller particle size (3 µm) and shorter length (150 mm), cuts the run time by nearly 35% while delivering the highest resolution and perfect peak symmetry, proving that ligand density and particle efficiency are more critical than raw column length for polar retention [1].

Step-by-Step Methodology: Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, this protocol is designed as a self-validating system. You cannot proceed to sample analysis unless the System Suitability Test (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation (The Thermodynamic Foundation)

  • Accurately weigh 1.9 g of Ammonium Acetate and dissolve in 900 mL of HPLC-grade water.

  • Adjust the pH to exactly 3.8 using glacial acetic acid. Causality: Lamivudine has a pKa of ~4.3. Maintaining the pH at 3.8 ensures the basic nitrogen is protonated, standardizing its interaction with the stationary phase and preventing retention time drift.

  • Dilute to 1000 mL with water.

  • Mix 95 volumes of the buffer with 5 volumes of HPLC-grade Methanol. Filter through a 0.22 µm membrane and degas.

Step 2: Column Equilibration

  • Install the chosen C18 column (e.g., Luna Omega 3 µm C18, 150 x 4.6 mm).

  • Purge the system with the mobile phase at 0.5 mL/min for 20 column volumes to prevent phase shock, then increase to the operational flow rate (e.g., 1.0 mL/min).

Step 3: System Suitability Test (SST) - The Validation Gate

  • Prepare a resolution standard containing Lamivudine (100 µg/mL) and Lamivudine Sulfone reference standard (10 µg/mL) [4].

  • Inject 10 µL of the SST mixture.

  • Self-Validation Criteria:

    • The retention time of Lamivudine must be stable ( ±2% RSD over 5 injections).

    • The resolution ( Rs​ ) between Lamivudine Sulfone and Lamivudine must be ≥1.5 .

    • The tailing factor for both peaks must be ≤1.5 .

  • Troubleshooting: If Rs​<1.5 , do not proceed. Check for phase collapse (dewetting) by flushing the column with 100% methanol, then re-equilibrating. If using a standard fully porous column, consider switching to a polar-embedded or core-shell alternative.

Step 4: Sample Analysis

  • Inject prepared forced-degradation samples or API batches.

  • Quantify the sulfone impurity based on the peak area relative to a known external standard, applying the appropriate relative response factor (RRF) if utilizing UV detection at 277 nm.

References

  • Phenomenex. "Ph. Eur. Monograph 2217: Lamivudine Related Substances - Method Modernization." Phenomenex Technical Applications. Available at:[Link]

  • International Journal of Creative Research Thoughts (IJCRT). "Analytical Method Development and Validation of Lamivudine by RP-HPLC Method." IJCRT.org. Available at: [Link]

Comparative

Comprehensive Comparison Guide: Lamivudine API Stability vs. Lamivudine Sulfone Impurity Profile

Introduction Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) extensively used in the management of HIV and Hepatitis B. Structurally, it is a cytidine analog containing a unique 1,3-oxathio...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) extensively used in the management of HIV and Hepatitis B. Structurally, it is a cytidine analog containing a unique 1,3-oxathiolane ring. While this structural motif confers high therapeutic efficacy, the thioether linkage within the oxathiolane ring introduces specific chemical vulnerabilities—predominantly a high susceptibility to oxidative degradation[1].

Under oxidative stress, the sulfur atom is sequentially oxidized to form Lamivudine sulfoxide (often designated as Impurity G and H, representing its diastereomers) and subsequently, Lamivudine sulfone[2]. Understanding the comparative stability of the Lamivudine Active Pharmaceutical Ingredient (API) against its sulfone degradation product is critical for formulation scientists. This guide provides an in-depth, objective comparison of their stability profiles, detailing the mechanistic pathways, experimental forced degradation protocols, and the analytical strategies required to monitor these species during drug development[3].

Mechanistic Pathway of Oxidation

The degradation of Lamivudine API into its sulfone counterpart is a classic example of thioether oxidation. The electron-rich sulfur atom in the oxathiolane ring acts as a nucleophile, making it highly reactive toward reactive oxygen species (ROS), peroxides, and radical initiators often present as trace impurities in excipients (e.g., PEGs, polysorbates)[2].

OxidationPathway API Lamivudine API (Thioether) Sulfoxide Lamivudine Sulfoxide (Impurity G/H) API->Sulfoxide + [O] Oxidative Stress Sulfone Lamivudine Sulfone (Impurity) Sulfoxide->Sulfone + [O] Further Oxidation

Mechanistic oxidation pathway of Lamivudine API to Lamivudine Sulfone.

Comparative Stability Profile: API vs. Sulfone Impurity

The inherent stability of Lamivudine API differs fundamentally from its sulfone degradation product.

  • Thermodynamic Stability: The Lamivudine API is relatively stable under neutral and mildly basic conditions but exhibits significant lability under oxidative and strongly acidic environments[3]. Conversely, Lamivudine sulfone is a thermodynamically stable end-product of the oxidative pathway. Once formed, the sulfone moiety is highly resistant to further chemical transformation under standard pharmaceutical storage conditions.

  • Chemical Reactivity: The thioether in the API is susceptible to electrophilic attack by peroxides. The sulfone, however, features a sulfur atom in a high oxidation state (+6), making it strongly electron-withdrawing and chemically inert to further oxidation.

  • Formulation Impact: The accumulation of Lamivudine sulfone in a formulation indicates a failure in the antioxidant protection strategy. Because the sulfone lacks the antiviral efficacy of the API, its presence directly reduces the potency of the dosage form and may alter the dissolution profile due to differing solubility characteristics[4].

Experimental Methodology: Forced Degradation & Stability-Indicating Assay

To objectively compare the stability and quantify the conversion of Lamivudine API to Lamivudine sulfone, a self-validating forced degradation protocol coupled with a stability-indicating UHPLC-UV/MS method must be employed.

Causality in Experimental Design:
  • Oxidative Stressor (3% H2​O2​ ): Chosen to simulate worst-case exposure to peroxides over the product shelf-life, accelerating the thioether oxidation[3].

  • Quenching Agent (Sodium Bisulfite): Critical for halting the oxidation reaction at specific time points. This ensures accurate kinetic profiling without artificial, continuous degradation occurring while samples sit in the autosampler.

  • UHPLC-MS/MS Detection: Required because Lamivudine, its sulfoxide, and its sulfone share similar UV chromophores (the cytosine base). Mass spectrometry provides definitive structural confirmation based on specific mass shifts (+16 Da for sulfoxide, +32 Da for sulfone)[4].

Step-by-Step Protocol:
  • Sample Preparation: Dissolve Lamivudine API reference standard in a diluent (Water:Methanol, 90:10 v/v) to achieve a final concentration of 1.0 mg/mL.

  • Oxidative Stress Initiation: Aliquot 5.0 mL of the API solution into a light-protected volumetric flask. Add 1.0 mL of 3% v/v Hydrogen Peroxide.

  • Incubation: Incubate the solution at 25°C under continuous magnetic stirring.

  • Kinetic Sampling & Quenching: At intervals of 0, 2, 6, 12, and 24 hours, withdraw 0.5 mL aliquots. Immediately quench the residual peroxide by adding 50 µL of 0.1 M Sodium Bisulfite solution.

  • Chromatographic Analysis: Inject 2 µL of the quenched sample into a UHPLC system equipped with a sub-2 µm C18 column (e.g., 100 x 2.1 mm, 1.7 µm). Use a gradient mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B). Monitor via UV at 270 nm and positive ESI-MS.

Workflow Prep Sample Prep (1 mg/mL API) Stress Oxidative Stress (3% H2O2, 25°C) Prep->Stress Quench Reaction Quenching (Sodium Bisulfite) Stress->Quench HPLC UHPLC-UV/MS Analysis Quench->HPLC Data Kinetic Profiling & Mass Balance HPLC->Data

Experimental workflow for oxidative forced degradation and kinetic profiling.

Quantitative Data Comparison

The following table summarizes the chromatographic and stability parameters obtained from the forced degradation study, highlighting the distinct profiles of the API and its oxidative impurities[3],[4],[2].

ParameterLamivudine APILamivudine Sulfoxide (Imp G/H)Lamivudine Sulfone
Molecular Weight 229.26 g/mol 245.26 g/mol 261.26 g/mol
Relative Retention Time (RRT) 1.00~0.85 (Diastereomers)~0.72
Mass Shift (Δm/z) Baseline [M+H]+ 230+16 Da ([M+H]+ 246)+32 Da ([M+H]+ 262)
Stability under 3% H2​O2​ (24h) ~65% remaining (Labile)Transient IntermediateStable End-Product
Thermal Stability (Solid State) Stable up to 150°CModerately StableHighly Stable

Data Interpretation: The API undergoes significant degradation (approx. 35% loss) within 24 hours under 3% H2​O2​ . The sulfoxide appears as a transient intermediate, peaking around 6 hours, before being further oxidized to the thermodynamically stable Lamivudine sulfone, which accumulates continuously over the 24-hour period[3],[2].

Mitigation Strategies in Drug Development

To prevent the conversion of Lamivudine API to its sulfone impurity, formulators must implement rigorous control strategies:

  • Excipient Screening: Strictly limit the use of excipients with high peroxide values (e.g., certain grades of Povidone or Polyethylene Glycols).

  • Antioxidant Addition: Incorporate water-soluble antioxidants, such as sodium metabisulfite or ascorbic acid, to preferentially scavenge ROS before they interact with the API.

  • Manufacturing Controls: Utilize inert gas (Nitrogen or Argon) sparging during the compounding of liquid formulations to displace dissolved oxygen.

References[1] LGC Standards. "Lamivudine Sulfone | CAS - LGC Standards." LGC Standards. Available at: https://www.lgcstandards.com/[3] Africa Thesis Bank. "Stress Decomposition Studies and Development of Validated Stability Indicating HPLC Assay Method for Lamivudine." JHIA. Available at:https://jhia.ac.ke/[4] Ovid. "Stability behavior of antiretroviral drugs and their combinations. 7." Elsevier B.V. Available at: https://ovid.com/[2] Benchchem. "Lamivudine Impurity G | 160552-55-6 - Benchchem." Benchchem. Available at:https://www.benchchem.com/

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Lamivudine Sulfone

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of pharmaceutical research, the responsible management of chemical compounds is as critical as the discoveries the...

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Author: BenchChem Technical Support Team. Date: April 2026

For the dedicated researchers, scientists, and drug development professionals navigating the complexities of pharmaceutical research, the responsible management of chemical compounds is as critical as the discoveries they enable. This guide provides an in-depth, procedural framework for the proper disposal of Lamivudine Sulfone, ensuring the safety of laboratory personnel and the preservation of our environment. Our commitment extends beyond supplying research materials; we aim to be your trusted partner in laboratory safety and chemical handling.

Understanding Lamivudine Sulfone: Hazard Assessment and Characterization

Lamivudine is classified as a hazardous substance, with documented risks including potential for reproductive toxicity and damage to organs through prolonged or repeated exposure.[1][2] It is not, however, listed as a P- or U-listed hazardous waste by the U.S. Environmental Protection Agency (EPA), meaning its disposal is governed by its hazardous characteristics.[3][4] Given the structural similarity and the known hazards of the parent compound, all waste containing Lamivudine Sulfone must be treated as characteristic hazardous waste due to its potential toxicity.[4][5]

Studies have shown that the parent compound, Lamivudine, is toxic to aquatic organisms, such as Daphnia magna, even at low concentrations.[6] The introduction of pharmaceutical pollutants into waterways can have significant, detrimental effects on ecosystems.[7][8] This underscores the critical importance of preventing the release of Lamivudine Sulfone into the environment.

Table 1: Key Characteristics of Lamivudine and Lamivudine Sulfone

PropertyLamivudineLamivudine SulfoneSource(s)
CAS Number 134678-17-42250242-24-9[9][10]
Molecular Formula C₈H₁₁N₃O₃SC₈H₁₁N₃O₅S[9][11]
Molecular Weight 229.26 g/mol 261.30 g/mol [9][11]
Known Hazards Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.Data not available. Handled as a potent compound with at least the same hazards as Lamivudine.[1][2]
RCRA Status Not P- or U-listed. Likely a D-coded toxic hazardous waste.Not P- or U-listed. Assumed to be a D-coded toxic hazardous waste.[3][4]
Ecotoxicity Toxic to aquatic life.Data not available. Assumed to be toxic to aquatic life.[6]

Core Directive: Safe Handling and Personal Protective Equipment (PPE)

Handling potent pharmaceutical compounds like Lamivudine Sulfone requires stringent safety protocols to minimize occupational exposure.[7][12] All personnel handling this compound must be trained on its potential hazards and the proper use of personal protective equipment.

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves should be worn at all times. Change gloves immediately if contaminated, torn, or punctured.

  • Eye Protection: Chemical splash goggles or a face shield are required.

  • Lab Coat: A disposable, solid-front gown with tight-fitting cuffs is mandatory.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or other containment device, a NIOSH-approved respirator is necessary to prevent inhalation of airborne particles.

All handling of solid Lamivudine Sulfone should, whenever possible, be conducted within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize the risk of inhalation.[7]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of Lamivudine Sulfone is that no amount of this compound, in solid or liquid form, should be disposed of down the drain or in the regular trash. [13] All waste streams containing this compound must be managed as hazardous waste.

Step 1: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.[14]

  • Solid Waste:

    • Collect all solid Lamivudine Sulfone, contaminated weigh boats, pipette tips, and other disposable lab materials (e.g., contaminated gloves, bench paper) in a designated, compatible solid waste container.

    • This container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "Lamivudine Sulfone."

  • Liquid Waste:

    • Collect all solutions containing Lamivudine Sulfone in a separate, leak-proof liquid waste container.

    • Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.

    • The liquid waste container must also be clearly labeled as "Hazardous Waste" and list all chemical components, including solvents, with their approximate concentrations.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with Lamivudine Sulfone must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous waste.

Step 2: Waste Container Selection and Labeling
  • Container Choice: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, screw-top lid. High-density polyethylene (HDPE) containers are generally a good choice.

  • Labeling: Immediately upon starting a waste container, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "Lamivudine Sulfone "

    • An accurate list of all components and their approximate concentrations (for liquid waste).

    • The date accumulation started.

Step 3: On-Site Accumulation and Storage
  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be in a secondary containment tray to prevent the spread of material in case of a leak.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Consult your institution's EHS guidelines for specific limits on the volume of hazardous waste that can be accumulated in a satellite area and the timeframes for its removal.

Step 4: Disposal of Empty Containers

Empty containers that once held Lamivudine Sulfone must also be managed as hazardous waste. They are not permitted to be washed and reused.[14] The empty, unrinsed container should be sealed and placed in the solid hazardous waste stream.

Step 5: Spill Management

In the event of a spill, immediate and appropriate action is required to protect personnel and the environment.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department.

  • Don PPE: Before attempting to clean a small, manageable spill, don the full PPE described in Section 2.

  • Containment: For liquid spills, use a spill kit with absorbent pads to contain the spill. For solid spills, gently cover the material with damp paper towels to avoid raising dust.

  • Cleanup: Carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in the designated solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (such as water or ethanol), followed by a detergent solution. All cleaning materials must also be disposed of as hazardous waste.

Step 6: Final Disposal

Arrange for the pickup and disposal of all Lamivudine Sulfone waste through your institution's EHS department. This waste must be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF), where it will typically be destroyed via high-temperature incineration.

Chemical Degradation: A Cautious Approach

For laboratories with the appropriate expertise and engineering controls, chemical degradation of small quantities of Lamivudine Sulfone can be considered to render it less hazardous before disposal. The sulfone functional group is generally stable, but can be cleaved under specific reductive conditions.[15]

Note: The following protocol is based on general chemical principles for the reductive cleavage of sulfones and should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE. A risk assessment should be conducted before proceeding.

Experimental Protocol: Reductive Desulfonylation (Conceptual)

  • Dissolution: Dissolve the Lamivudine Sulfone waste in a suitable alcoholic solvent, such as methanol or ethanol.

  • Reduction: In a separate flask, prepare a solution of a reducing agent. While various reagents can be used for reductive desulfonylation, a common laboratory reagent is sodium borohydride, though its effectiveness can vary depending on the specific sulfone structure.[8] The reaction may require the presence of a catalyst.

  • Reaction: Slowly add the reducing agent solution to the Lamivudine Sulfone solution under an inert atmosphere (e.g., nitrogen or argon) and at a controlled temperature.

  • Monitoring: Monitor the reaction to completion using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching and Workup: Once the reaction is complete, carefully quench any remaining reducing agent according to standard laboratory procedures.

  • Disposal: The resulting reaction mixture, while potentially less hazardous than the original sulfone, must still be collected and disposed of as hazardous chemical waste.

Given the complexity and potential hazards of this procedure, the recommended and most prudent course of action for the vast majority of laboratories is to dispose of Lamivudine Sulfone waste directly through a licensed hazardous waste contractor without attempting chemical degradation.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Lamivudine Sulfone.

DisposalWorkflow start Generation of Lamivudine Sulfone Waste ppe Don Appropriate PPE (Double Gloves, Gown, Goggles) start->ppe segregate Segregate Waste at Point of Generation ppe->segregate solid_waste Solid Waste (Pure compound, contaminated labware) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions in solvents) segregate->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) segregate->sharps_waste Sharps spill Spill Occurs segregate->spill solid_container Collect in Labeled 'Hazardous Waste' Solid Container solid_waste->solid_container liquid_container Collect in Labeled 'Hazardous Waste' Liquid Container liquid_waste->liquid_container sharps_container Collect in Labeled 'Hazardous Waste' Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage sharps_container->storage ehs_pickup Arrange for Pickup by Institutional EHS storage->ehs_pickup spill_protocol Follow Spill Management Protocol (Section 3.5) spill->spill_protocol spill_protocol->solid_container Clean-up materials incineration Transport to Permitted Facility for High-Temperature Incineration ehs_pickup->incineration

Caption: Logical workflow for the safe disposal of Lamivudine Sulfone waste.

By adhering to these procedures, you ensure a safe working environment and contribute to the responsible stewardship of our planet. For any questions or further guidance, always consult with your institution's Environmental Health & Safety department.

References

  • Advanced Sensor Technologies, Inc. (n.d.). Chemical Compatibility. Retrieved from [Link]

  • Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]

  • Daniels Health. (2025, June 18). How to Dispose of Pharmaceutical Waste and Meet Regulations. Retrieved from [Link]

  • Environmental Protection Agency. (2026, March 20). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Nkosi, D., Teta, C., & Aneck-Hahn, N. (2021). Environmental Risk Characterization of an Antiretroviral (ARV) Lamivudine in Ecosystems. Toxics, 9(8), 195.
  • Wikipedia. (n.d.). Reductive desulfonylation. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2016, February 1). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • Pharmaceutics International, Inc. (Pii). (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • MedXWaste. (n.d.). Hazardous, Non-DEA Pharmaceutical Waste. Retrieved from [Link]

  • KMPHarma. (n.d.). Lamivudine EP Impurity F. Retrieved from [Link]

  • Liu, N.-W., & Liu, Q. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(13), 1939–1973.
  • Tong, Q.-L., Fan, Z.-F., Liu, Y.-J., Gao, Y., & Liu, Z.-L. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid.
  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • DailyMed. (2016, January 31). LAMIVUDINE solution. Retrieved from [Link]

  • Mo, J.-N., Han, W., Liu, W.-D., Wang, W., & Zhao, J. (2025).
  • Industrial Specialties Mfg. (2019). Polysulfone Chemical Compatibility Chart. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic hydrolysis of a thioketal through a bis(sulfone). [Image]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Kim, T., & You, Y. (2025). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules, 30(9), 1993.
  • ResearchGate. (n.d.). The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines. Retrieved from [Link]

  • ACS Publications. (2025, March 25). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. Retrieved from [Link]

  • ResearchGate. (2025, October 10). (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Retrieved from [Link]

  • SynThink Research Chemicals. (n.d.). Lamivudine EP Impurities & USP Related Compounds. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • PMC. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Retrieved from [Link]

  • ACS Publications. (2016, December 19). Development of Versatile Sulfone Electrophiles for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Grokipedia. (n.d.). Sulfone. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Lamivudine-impurities. Retrieved from [Link]

Sources

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